Product packaging for Cobalt;niobium(Cat. No.:CAS No. 12017-33-3)

Cobalt;niobium

Cat. No.: B14712413
CAS No.: 12017-33-3
M. Wt: 210.77276 g/mol
InChI Key: JMMJBHVIJWVQMX-UHFFFAOYSA-N
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Description

Significance of Cobalt-Niobium Intermetallic Systems in Materials Science

Cobalt-niobium (Co-Nb) intermetallic systems are of considerable interest in materials science due to the formation of unique ordered solid-state compounds between the two metallic elements. wikipedia.org These intermetallics are characterized by their hard and brittle nature at room temperature, coupled with excellent mechanical properties at elevated temperatures. wikipedia.org The strong chemical bonding between cobalt and niobium atoms results in high melting points and well-defined crystal structures, which in turn lead to exceptional mechanical, electrical, and thermal properties. openaccessjournals.com

The Co-Nb system is particularly noted for the formation of Laves phases, which are common intermetallic phases with relatively simple crystal structures. researchgate.net The Co-Nb phase diagram reveals the existence of several intermetallic compounds, including Co₂Nb, Co₇Nb₂, and various Laves phase polytypes such as C14, C15, and C36. researchgate.netcomputherm.comresearchgate.net These phases contribute to the high strength and hardness of Co-Nb alloys. nanorh.com The addition of niobium to cobalt-based superalloys enhances their high-temperature strength and resistance to chemical corrosion, making them suitable for demanding environments like jet engines and gas turbines. nerc.ac.ukniobium.tech

The unique properties of Co-Nb systems make them valuable in a range of applications. They are used as modifiers, grain refiners, and hardeners in the production of other alloys. heegermaterials.com In the realm of high-temperature applications, they are integral to manufacturing engine components that operate under extreme conditions. heegermaterials.com Furthermore, their magnetic properties are leveraged in the production of high-performance permanent magnets and magnetic sensors. nanorh.com

Historical Context of Cobalt-Niobium Alloy Development

The exploration of cobalt-niobium alloys is intertwined with the broader history of superalloy development, which began in the mid-20th century. The initial impetus for creating high-performance alloys came from the need for materials that could withstand the extreme temperatures and stresses in jet engines. niobium.tech While early research focused on nickel-based superalloys, the unique benefits of cobalt as an alloying element soon became apparent. nerc.ac.uk

The official naming of niobium in 1949, after decades of being known as columbium, coincided with a period of intense research into new materials for aerospace and other advanced technologies. ulbrich.com The development of alloys like Inconel 625 in the 1950s and 60s, which incorporates niobium in a nickel-chromium-molybdenum matrix, marked a significant step. tms.org This research highlighted the influential role of niobium in enhancing the properties of high-temperature alloys. tms.org

Early phase diagram assessments of the Co-Nb system identified a few intermetallic phases. researchgate.net However, subsequent research by scientists like Bataleva and others revealed a more complex system with a greater number of intermetallic compounds, providing a more detailed understanding of the phase relationships. researchgate.net This foundational work paved the way for the deliberate design of Co-Nb alloys with specific properties for a variety of applications, from cutting tools to components for magnetic resonance imaging (MRI) systems. nanorh.com

Scope and Research Objectives for Cobalt-Niobium Compound Studies

Current and future research on cobalt-niobium compounds is focused on several key areas, driven by the demand for materials with superior performance in extreme environments. A primary objective is to gain a more profound understanding of the phase diagrams and phase transformations within the Co-Nb system, including in multicomponent alloys that also contain elements like aluminum, molybdenum, and titanium. le.ac.ukurfu.ru This includes reinvestigating the binary Co-Nb phase diagram to refine the homogeneity ranges of all phases and the invariant reactions in the system. researchgate.net

A significant area of study involves the mechanical properties of Co-Nb intermetallics. While their high-temperature strength is a major advantage, their inherent brittleness at room temperature presents a challenge. wikipedia.orgopenaccessjournals.com Therefore, a key research objective is to enhance the ductility and fracture toughness of these materials. This involves strategies such as microalloying and the incorporation of second phases to increase the number of slip systems and improve grain-boundary cohesion. nist.gov

Furthermore, researchers are exploring the functional properties of Co-Nb systems. This includes investigating their magnetic and electronic properties through first-principle studies to understand phenomena like the decrease in cobalt's magnetic moment with increasing niobium content. researchgate.net There is also interest in the catalytic applications of cobalt and niobium compounds, including their use in the production of biofuels and for hydrogen evolution. ufv.brmdpi.com The synthesis and characterization of novel Co-Nb-based materials, such as amorphous alloys and coordination compounds, are also active areas of research aimed at developing materials with unique and tailored properties. mdpi.comufms.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co2Nb B14712413 Cobalt;niobium CAS No. 12017-33-3

Properties

CAS No.

12017-33-3

Molecular Formula

Co2Nb

Molecular Weight

210.77276 g/mol

IUPAC Name

cobalt;niobium

InChI

InChI=1S/2Co.Nb

InChI Key

JMMJBHVIJWVQMX-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Nb]

Origin of Product

United States

Phase Equilibria and Thermodynamic Modeling of Cobalt Niobium Systems

Binary Co-Nb Phase Diagram Reinvestigation

The phase diagram of the binary Co-Nb system has been subject to comprehensive reinvestigation to clarify inconsistencies in previous assessments and to establish accurately the phase boundaries and homogeneity ranges of the existing phases. colab.wsle.ac.ukmpg.de A pivotal study utilized equilibrated alloys across more than 30 different compositions, alongside a series of diffusion couples, to redetermine the phase diagram over the entire compositional range. colab.ws This work confirmed the existence of several intermetallic compounds, including three distinct polytypes of the NbCo₂ Laves phase, the monoclinic Nb₂Co₇ phase, and the μ phase (Nb₆Co₇). colab.ws

The precise determination of phase boundaries and the temperatures of invariant reactions in the Co-Nb system was accomplished through a combination of complementary experimental techniques. colab.wsle.ac.uk This multi-faceted approach ensured a high degree of accuracy in the redrawn phase diagram.

Differential Thermal Analysis (DTA) was employed to identify the temperatures of invariant reactions, as well as solidus and liquidus transitions. colab.wsscielo.br By analyzing the thermal signatures upon heating and cooling of alloy samples with various compositions, key reaction temperatures were established. colab.wsresearchgate.netscielo.br For instance, the congruent melting point of the μ phase (Nb₆Co₇) and the temperatures for various peritectic and eutectic reactions were determined using this method. colab.ws

Electron Probe Micro-Analysis (EPMA) was essential for determining the chemical composition of the individual phases present in equilibrated alloy samples and within diffusion zones of diffusion couples. colab.wsmdpi.com This technique provided precise data on the solubility limits and the extent of the homogeneity ranges for each phase at various annealing temperatures. colab.wsscielo.brcambridge.org For example, EPMA measurements were critical in quantifying the composition ranges of the C15, C14, and C36 Laves phase polytypes. colab.wscambridge.org

The identification of phases and the analysis of their crystal structures were carried out using Powder X-ray Diffraction (XRD). colab.wssnu.ac.kr XRD patterns from equilibrated samples were used to confirm the presence of the different intermetallic phases, including the various Laves phase polytypes. colab.ws Metallographic analysis of polished and etched samples complemented the XRD data by providing visual information on the microstructure, phase distribution, and morphology within the alloys. colab.wsle.ac.uk

The Co-Nb system is characterized by the formation of several intermetallic phases. colab.ws Besides the Laves phases, the system includes the μ phase (Nb₆Co₇), which melts congruently and has a wide homogeneity range, and the Nb₂Co₇ phase, which forms via a peritectoid reaction and possesses a very narrow homogeneity range. colab.ws The stability and composition ranges of these phases are critical aspects of the system's metallurgy.

A significant feature of the Co-Nb system is the existence of the NbCo₂ Laves phase, which appears in three different crystal structures, known as polytypes: the cubic C15 (MgCu₂-type), the hexagonal C14 (MgZn₂-type), and the hexagonal C36 (MgNi₂-type). colab.wsmpg.dempg.de These phases are tetrahedrally close-packed structures and their stability is highly dependent on composition and temperature. mpg.dearxiv.org

The reinvestigation of the phase diagram confirmed the existence of all three polytypes and, for the first time, accurately established their homogeneity ranges. colab.ws The cubic C15 phase is stable at room temperature and possesses a wide, asymmetrical homogeneity range that includes the stoichiometric composition NbCo₂. cambridge.orgmpg.de In contrast, the hexagonal C14 and C36 variants are high-temperature phases that are stable only at off-stoichiometric compositions with narrow homogeneity ranges. colab.wsmpg.deresearchgate.net The C36 phase forms at lower niobium concentrations, while the C14 phase is stable at higher niobium concentrations. cambridge.orgmpg.de The crystal structure of the stable NbCo₂ Laves phase changes from the hexagonal C36 to the cubic C15 and finally to the hexagonal C14 as the niobium content increases. mpie.decambridge.org

Table 1: Experimentally Determined Homogeneity Ranges of NbCo₂ Laves Phase Polytypes

Laves Phase PolytypeCrystal StructureHomogeneity Range (at. % Nb)
C36 Hexagonal (MgNi₂-type)~24.0 ± 0.5 to 25.0 ± 0.5
C15 Cubic (MgCu₂-type)~25.0 ± 0.5 to 34.3 ± 0.5
C14 Hexagonal (MgZn₂-type)~35.5 ± 0.5 to 37.0 ± 0.5
Data sourced from diffusion couple experiments. cambridge.org

Intermetallic Phases and Homogeneity Ranges

Nb2Co7 Monoclinic Phase

The Nb2Co7 phase is an intermetallic compound characterized by a monoclinic crystal structure. researchgate.net Detailed crystallographic analysis using synchrotron radiation powder diffraction has identified its structure as being of the Zr2Ni7 type, belonging to the C2/m space group with the Pearson symbol mC18. researchgate.net The lattice parameters have been determined as a = 4.5874(2) Å, b = 8.1509(4) Å, c = 6.2223(3) Å, and β = 107.181(3)°. researchgate.net

The structure of Nb2Co7 can be described as a stacking of extended layer sandwiches parallel to the (001) plane. researchgate.net Each sandwich is composed of a central Kagomé layer of only cobalt atoms, which is enclosed by two close-packed layers containing both cobalt and niobium atoms. researchgate.net This unique layered structure is linked to the compound's unexpected plastic deformability, providing a glide plane parallel to (001). researchgate.net The addition of nickel has been shown to increase the phase stability of Co7Nb2. researchgate.net

Crystallographic Data for the Nb2Co7 Monoclinic Phase
PropertyValue
Crystal SystemMonoclinic
Space GroupC2/m
Pearson SymbolmC18
Lattice Parameter 'a'4.5874(2) Å
Lattice Parameter 'b'8.1509(4) Å
Lattice Parameter 'c'6.2223(3) Å
Lattice Angle 'β'107.181(3)°
Nb6Co7 (μ Phase)

The μ phase, with the stoichiometric formula Nb6Co7, is a prominent topologically close-packed (TCP) phase in the Co-Nb system. It possesses a rhombohedral crystal structure and is known for being a hard and brittle constituent in high-temperature alloys. researchgate.nettms.org First-principles calculations based on density functional theory (DFT) have confirmed that the Co7Nb6 μ phase is thermodynamically stable. researchgate.net

The plasticity of the μ-phase is a subject of significant research. Micropillar compression tests have revealed that the Nb6Co7 μ phase deforms plastically through basal slip at both room temperature and 600 °C. researchgate.netarxiv.org The deformation mechanism, however, is sensitive to composition and temperature. At room temperature, Co-49Nb micropillars deform via full dislocation slip, while Co-54Nb micropillars deform by partial dislocation slip on the basal plane. arxiv.org At 600 °C, the critical resolved shear stress for basal slip in Co-49Nb micropillars decreases significantly, and plastic deformation occurs through partial dislocation slip. arxiv.org

Properties of the Nb6Co7 (μ Phase)
PropertyDescription
Crystal StructureRhombohedral
Phase TypeTopologically Close-Packed (TCP)
Mechanical BehaviorHard and brittle
Deformation MechanismBasal slip, sensitive to composition and temperature
Other Intermetallic Compounds (e.g., Co7Nb2, Co3Nb)

Besides the Nb2Co7 and Nb6Co7 phases, the Co-Nb binary system features other intermetallic compounds, notably Co7Nb2 and Co3Nb. It is important to note that in some studies, the phases Co7Nb2 and Co3Nb are considered to be a single phase due to their close proximity in the phase diagram. tsijournals.com For instance, in the investigation of the Cu-Co-Nb system at 1198 K, Co7Nb2 and Co3Nb were treated as a single Co3Nb phase. tsijournals.com The Co3Nb phase is described as a line compound. tsijournals.com

The stability of these phases can be influenced by alloying elements. For example, the addition of nickel can enhance the phase stability of Co7Nb2. researchgate.net In the Co-Al-Nb system, the L12-Co3(Al, Nb) phase has been observed to be in equilibrium with the γ-Co matrix and the B2-CoAl phase after aging at 700°C. However, this phase can transform into a Laves phase at higher aging temperatures, such as 800°C. researchgate.net

Metastable Phase Formation and Stability

Metastable phases can be formed in the Co-Nb system through non-equilibrium processing techniques like sputtering. Studies on supersaturated Nb-Co thin films prepared by co-sputtering have shown the formation of a supersaturated body-centered cubic (bcc) Nb-Co phase. journaldephysique.org Thermodynamic calculations using the CALPHAD (CALculation of PHAse Diagrams) method predict that upon heating, this supersaturated bcc phase can transform into a metastable two-phase system consisting of bcc Nb-Co and an amorphous phase before reaching the equilibrium phases at higher temperatures (above 750°C). journaldephysique.org

The formation of metastable phases is a common phenomenon in co-sputtered metallic alloy thin films and is influenced by factors such as atomic surface diffusion. jim.org.cn The resulting microstructures in these films can be significantly different from those predicted by the equilibrium phase diagram. acs.org For instance, in rapidly solidified Cu-Co alloys, the addition of Nb has been found to stabilize the liquid miscibility gap and increase its critical temperature, promoting metastable liquid demixing. tsijournals.com

Ternary and Multicomponent Cobalt-Niobium Phase Diagrams

The addition of a third element to the Co-Nb binary system significantly alters the phase equilibria, leading to the formation of new ternary phases or the stabilization of existing binary phases over wider compositional and temperature ranges.

Co-Fe-Nb System Phase Equilibria

The Co-Fe-Nb ternary system is of interest for the development of magnetic materials. researchgate.net Thermodynamic modeling using the CALPHAD method, supported by experimental investigations of isothermal sections at temperatures ranging from 700 °C to 1300 °C, has been conducted to understand the phase equilibria. researchgate.netresearchgate.net

Key findings indicate that the Co-Fe-Nb system does not form any ternary compounds. researchgate.net The μ phase, (Co,Fe)7Nb6, exists as a single solid solution across the ternary diagram. researchgate.net Significant solubility of the third element is observed in the binary Laves phases, Co2Nb (C14 type) and Fe2Nb (C15 type). researchgate.net A liquidus projection of the system has revealed eight primary solidification phases. researchgate.net At 1200 °C, 1100 °C, and 1000 °C, a two-phase equilibrium between fcc(Co,Fe) and the λ3 phase has been experimentally determined, with iron showing considerable solubility in the λ3 phase. researchgate.net

Phase Equilibria in the Co-Fe-Nb System
TemperatureKey Phase EquilibriaObservations
700 °C - 1300 °C(Co,Fe)7Nb6 (μ phase)Single solid solution, no ternary compound formation.
1000 °C, 1100 °C, 1200 °Cfcc(Co,Fe) + λ3Experimentally determined two-phase equilibrium.
Liquidus Projectionbcc(Nb), fcc(Co,Fe), μ, λ1, λ2, λ3Identified primary solidification regions.

Co-Al-Nb System Phase Equilibria

The Co-Al-Nb system is fundamental to the development of high-temperature structural materials, particularly Co-based superalloys. Extensive experimental work and CALPHAD modeling have been performed to establish its phase diagram. mpie.dempie.deresearchgate.net A key feature of this system is the coexistence of three polytypes of Laves phases: the hexagonal C14 and C36 types, and the cubic C15 type. researchgate.net

The liquidus projection of the Co-Al-Nb system has been experimentally determined, identifying the primary phases and invariant reactions. researchgate.net In the binary Co-Nb system, the C15 Laves phase is stable at the stoichiometric composition of Co2Nb, while the C14 Laves phase is found at off-stoichiometric compositions. The addition of aluminum stabilizes the C14 phase; with about 5 at.% Al, the primary phase at the stoichiometric composition changes from C15 to C14. researchgate.net The system features a Heusler phase, Co2NbAl, which is in equilibrium with the hexagonal C14 Laves phase, CoNbAl, over a wide compositional range. researchgate.net

Phase Equilibria in the Co-Al-Nb System
FeatureDescription
Laves PhasesCoexistence of C14, C36, and C15 polytypes.
Effect of Al on Laves Phase~5 at.% Al addition changes the primary Laves phase from C15 to C14 at the stoichiometric composition.
Ternary PhasesEquilibrium between Heusler phase (Co2NbAl) and C14 Laves phase (CoNbAl).
Metastable PhasesL12-Co3(Al, Nb) is metastable, transforming to Laves phase at higher temperatures. researchgate.net

Co-Nb-Ni System Phase Equilibria

The cobalt-niobium-nickel (Co-Nb-Ni) ternary system is crucial for the development of cobalt/nickel-based superalloys and intermetallics. Experimental investigations using techniques like electron probe microanalysis (EPMA), scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), and differential thermal analysis (DTA) have been employed to construct isothermal sections and understand the phase relationships at various temperatures. researchgate.net

At 1375 K, the following three-phase equilibria have been identified: (α+γ+λ), (α+λ+μ), and (γ+λ+λ′). When the temperature is lowered to 1200 K, the equilibria are (α+γ+λ), (α+λ+μ), and (α'+γ+λ). researchgate.net The α'-phase, corresponding to Co₃Nb in the binary Co-Nb system, possesses a Mg₃Cd-type crystal structure at 1200 K. researchgate.net Further studies at 1100 °C and 900 °C have helped in reconstructing the isothermal section at 1100 °C and validating partial phase relationships at 900 °C. researchgate.net

A key feature of this ternary system is the presence of the τ ternary compound, which has been confirmed to have a Mg₃Cd type crystal structure. researchgate.net The addition of nickel has been observed to enhance the phase stability of Co₇Nb₂. researchgate.net Conversely, the addition of nickel can also stabilize the mC18 phase from the Co-Nb binary system, expanding its phase region to higher temperatures. researchgate.net

Identified Three-Phase Equilibria in the Co-Nb-Ni System
TemperatureEquilibriaReference
1375 K(α+γ+λ), (α+λ+μ), (γ+λ+λ′) researchgate.net
1200 K(α+γ+λ), (α+λ+μ), (α'+γ+λ) researchgate.net

Co-Al-Nb-Mo System Phase Equilibria

The Co-Al-Nb-Mo system is of interest for the development of high-temperature alloys, particularly those containing the γ′ intermetallic phase with an L1₂ structure. mdpi.com Understanding the phase equilibria in this quaternary system is complex, and researchers often rely on data from the constituent ternary systems: Co-Al-Mo, Co-Nb-Mo, and Co-Al-Nb. mdpi.comresearchgate.net

Experimental studies involving energy dispersive spectroscopy (EDS), X-ray analysis, transmission electron microscopy (TEM), and differential scanning calorimetry (DSC) have been conducted on the Co-rich part of the phase diagram. mdpi.com These investigations have revealed the formation of the L1₂ structured intermetallic phase in alloys with compositions around 10 at.% Al, 2–9 at.% Nb, and 3–7 at.% Mo. mdpi.com

After heat treatment at 1250 °C, various intermetallic compounds have been detected, including Co₂Nb and Laves phases with different compositions and crystal structures (C14 and C36). mdpi.com In some alloys, such as Co–10 at. % Al–5 at. % Mo–2 at. % Nb annealed at 800 °C, the formation of Co₃(Mo,Nb) with a D0₁₉ structure and CoAl with a B2 structure has been reported. mdpi.com

Observed Phases in the Co-Al-Nb-Mo System
Alloy Composition (at.%)Annealing ConditionsObserved PhasesReference
Co-10Al-(2-9)Nb-(3-7)MoNot specifiedγ′ (L1₂) mdpi.com
Co-Al-Nb and Co-Al-Nb-Mo1250 °C for 30 hCo₂Nb, Laves (C14, C36) mdpi.com
Co-10Al-5Mo-2Nb800 °C for 35 hCo₃(Mo,Nb) (D0₁₉), CoAl (B2) mdpi.com

Influence of Additional Alloying Elements (e.g., Ti, V, Si, Cr, Ta, W, Mo, Fe, Ni) on Phase Stability

The stability of phases in Co-Nb based alloys can be significantly influenced by the addition of other alloying elements. These additions are critical for tailoring the mechanical and high-temperature properties of the alloys.

Titanium (Ti): The addition of Ti can improve the thermal stability and volume fraction of the γ′ phase. mdpi.com In the Co-Nb-Ti system, the solubility of Ti in Co₇Nb₆ is approximately 11.4 at.% at 1373 K and 12.5 at.% at 1473 K. researchgate.net

Vanadium (V): Vanadium enhances the stability of the L1₂ γ′ phase relative to the competing B2 and D0₁₉ phases. amse.org.cn It also significantly expands the stabilization temperature range of the γ′ phase. mdpi.com

Silicon (Si): The stability of the Nb₃Si phase is highly sensitive to alloying additions. scientific.net

Chromium (Cr): Chromium addition enhances the stability of the L1₂ γ′ phase. amse.org.cn It also plays a role in improving oxidation resistance. mdpi.com

Tantalum (Ta): Tantalum is beneficial for enhancing the strength of the γ′ phase and significantly expands its stabilization temperature range. mdpi.comamse.org.cn It also acts as a stabilizing element for the Nb₃Si phase. scientific.net

Tungsten (W): The addition of W can destabilize the Nb₃Si phase. scientific.net

Molybdenum (Mo): Molybdenum is a strong stabilizer of the (βTi) phase at high temperatures in Ti-Al based alloys, which is relevant to some complex Co-Nb systems. tandfonline.com However, it can destabilize the Nb₃Si phase. scientific.net

Iron (Fe): Iron is a β-eutectoid element that can be used to enhance the stability of the β phase in titanium alloys, a concept that can be relevant in complex Co-Nb systems. nih.gov

Nickel (Ni): As discussed in the Co-Nb-Ni system, nickel can increase the phase stability of Co₇Nb₂ and stabilize the mC18 phase to higher temperatures. researchgate.net It also improves the thermal stability and volume fraction of the γ′ phase. mdpi.com

Computational Thermodynamics and CALPHAD Modeling of Co-Nb Systems

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for modeling the thermodynamic properties and phase equilibria of multicomponent systems like those containing Co and Nb. researchgate.netresearchgate.netcnr.it This approach involves developing thermodynamic databases based on experimental data and theoretical calculations. cnr.ittecnologiammm.com.br

Gibbs Free Energy Modeling of Constituent Phases

The foundation of CALPHAD modeling is the mathematical description of the Gibbs free energy for each phase as a function of temperature, pressure, and composition. researchgate.netmdpi.com For solid and liquid solutions, the Gibbs free energy is typically expressed using a subregular solution model with the Redlich-Kister polynomial. d-nb.info For intermetallic compounds with distinct sublattices, the Compound Energy Formalism (CEF) is widely used. scispace.com

A key characteristic of the Co-Nb system is the presence of three polytypes of Laves phases (C14, C15, and C36), which are modeled using two-sublattice models to accurately describe their homogeneity ranges. researchgate.net In more advanced, third-generation CALPHAD models, efforts are made to more accurately describe the thermodynamic properties of elements over a wider range of temperatures, including metastable conditions, by incorporating data from first-principles calculations. mdpi.com For instance, a two-state magnetic model has been used for fcc cobalt to better represent its magnetic properties. d-nb.info

Calculation of Ternary Interaction Parameters

To accurately model ternary systems, binary interaction parameters from the constituent subsystems are often used as a starting point. polymtl.ca However, for a more precise description, ternary interaction parameters are necessary to account for the interactions between the three components. researchgate.net These parameters are typically optimized to reproduce experimental data on phase equilibria in the ternary system. researchgate.net

For example, in the Co-Fe-Nb system, ternary interaction parameters are obtained by fitting to experimental data from isothermal sections at various temperatures. researchgate.net The use of these parameters is crucial, as estimating ternary phase boundaries solely from binary data can lead to unreliable results. factsage.cn The expansion of excess chemical potentials in power series of the composition provides a theoretical justification for the inclusion of these ternary interaction terms. researchgate.net

Integration of Ab Initio Results into Thermodynamic Databases

First-principles calculations, or ab initio methods, based on density functional theory (DFT), are increasingly being used to complement experimental data in the development of thermodynamic databases. factsage.cnosti.gov These calculations can provide crucial information on the enthalpies of formation of stable and metastable phases, which can be difficult to obtain experimentally. tandfonline.com

The integration of ab initio results is particularly valuable for modeling the Gibbs free energy of end-members in sublattice models. osti.govtandfonline.com This approach helps to build more physically-based thermodynamic descriptions and can significantly accelerate the development of databases for complex multicomponent systems. tandfonline.com Thermodynamic databases for nuclear materials, for instance, have been developed by optimizing both experimental data and ab initio calculations. d-nb.info The combination of CALPHAD with ab initio methods provides a powerful framework for predicting phase equilibria and guiding the design of new materials. scispace.com

Synthesis Methodologies for Cobalt Niobium Materials

Advanced Bulk Synthesis Techniques

Bulk synthesis methods are essential for producing metallic cobalt-niobium alloys, often with specific structural characteristics like amorphous or nanocrystalline phases.

Arc-melting is a prevalent method for synthesizing cobalt-niobium alloys, particularly for creating high-purity and specialty compositions. researchgate.netamazemet.com This process utilizes an electric arc to generate intense heat, often exceeding 3000°C, which is necessary to melt metals with high melting points like cobalt and niobium. amazemet.com The melting is conducted in a controlled environment, typically under an inert argon atmosphere within a vacuum arc remelting (VAR) furnace, to prevent oxidation and contamination. umj.ac.idnbuv.gov.ua This technique allows for the production of homogeneous ingots. nbuv.gov.ua For instance, intermetallic compounds such as Dy2Fe16Ga1−xNbx have been synthesized using arc melting. researchgate.net The process is also used to prepare master alloys for subsequent processing steps like melt-spinning. scirp.orgaip.org

Key Features of Arc-Melting for Co-Nb Alloys:

High Purity: The controlled atmosphere minimizes contamination from oxygen and other reactive gases. amazemet.com

Homogeneity: Multiple remelting steps can be employed to ensure a uniform distribution of cobalt and niobium throughout the alloy. nbuv.gov.ua

Versatility: It is suitable for creating a wide range of alloy compositions, including complex intermetallics. researchgate.netgoogle.com

Mechanical alloying is a solid-state powder processing technique used to produce amorphous and nanocrystalline cobalt-niobium alloys. ufms.brnih.gov This method involves the repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill. ufms.brafricaresearchconnects.com This process can lead to the formation of alloys with highly disordered, amorphous-like structures. africaresearchconnects.com

For example, nanocrystalline Fe-Co-Nb-B alloys have been successfully produced through mechanical alloying. nih.gov In the Co-Nb-B system, mechanical alloying is a favored technique for manufacturing amorphous alloys with desirable magnetic properties. ufms.br The process starts with elemental powders of cobalt, niobium, and other alloying elements like boron, which are milled for extended periods. ufms.brnih.gov Studies have shown that after 80 hours of milling, Fe-Co-Nb-B alloys become nanostructured, consisting of a bcc-Fe(Co)-rich phase. nih.gov

Table 1: Research Findings on Mechanical Alloying of Co-Nb Alloys

Alloy SystemMilling TimeResulting StructureKey Findings
Co65Nb23B13Not specifiedAmorphousCharacterized by high-energy ball milling, resulting in an amorphous alloy. ufms.br
Fe-Co-Nb-B80 hoursNanocrystalline (bcc-Fe(Co)-rich phase)Increasing Co content enhances the stability of the nanocrystalline phase. nih.gov
Fe61Co21Nb3B1548 hoursHighly disordered, amorphous-likeLonger milling leads to mechanical recrystallization and the formation of nanograins. africaresearchconnects.com

Melt-spinning is a rapid solidification technique used to produce amorphous or nanocrystalline ribbons of cobalt-niobium alloys. aip.orgatlas.jp In this process, a molten alloy is ejected onto a rapidly rotating wheel, causing extremely high cooling rates (around 10^5 to 10^6 K/s). google.comh2.pl This rapid cooling prevents the formation of a crystalline structure, resulting in an amorphous solid. This method is particularly useful for creating materials with specific magnetic properties. atlas.jpjournaldephysique.org

Alloys such as Sm-Fe-Co-Nb-B have been produced as amorphous ribbons via melt-spinning, which are then heat-treated to develop a desirable TbCu7-type nanocrystalline phase for magnetic applications. atlas.jp Similarly, Co-rich Nd-Fe-B nanocomposite ribbons with niobium have been fabricated using this technique. scirp.org

Casting methods, on the other hand, are employed to produce bulk forms of these alloys. aip.orgjournaldephysique.org For example, multicomponent Fe-(Co,Ni)-(Zr,Nb,Ta)-B alloys have been cast into bulk amorphous forms with diameters up to 6 mm. journaldephysique.org Suction casting is another technique used to produce rod-shaped samples of Nd-Fe-Co-B-Nb alloys. aip.org

Table 2: Examples of Co-Nb Alloys Produced by Melt-Spinning

Alloy SystemFormKey Feature
(FexCo1−x)72B19.2Si4.8Nb4RibbonReplacing Co with Fe improves magnetic and thermal properties. mdpi.com
Sm-Fe-Co-Nb-BRibbonAmorphous ribbons are heat-treated to enhance magnetic properties. atlas.jp
Nd4-xTbxFe83.5Co5Cu0.5Nb1B6RibbonFabricated by single roller melt-spinning. scirp.org
Nd9−9.5(Fe,Co)71.5BbalNb4Ribbon and RodNb addition enhances glass-forming ability. aip.org

Solution-Based and Precursor Synthesis Approaches

Solution-based methods offer a different route to cobalt-niobium materials, primarily for producing oxides and complex nanostructures.

Co-precipitation is a widely used technique for synthesizing cobalt niobate oxides, such as CoNb2O6. scielo.brscielo.brresearchgate.net This method involves the simultaneous precipitation of cobalt and niobium precursors from a solution. Typically, aqueous solutions of cobalt nitrate (B79036) and a niobium source like niobium oxalate (B1200264) are mixed. scielo.brscielo.brresearchgate.net A precipitating agent, such as ammonium (B1175870) hydroxide (B78521), is added to adjust the pH and induce the formation of a solid precursor. scielo.brscielo.brresearchgate.net

The resulting precipitate is then washed, dried, and calcined at high temperatures (e.g., 800 °C) to form the desired cobalt niobate crystalline phase. scielo.brscielo.brresearchgate.net This method allows for good control over the stoichiometry and homogeneity of the final product. scielo.brscielo.brresearchgate.net Researchers have also used this method to create modified cobalt niobate solids by introducing alkaline earth metals (Mg, Ca, Sr), which can alter the structural and chemical properties of the material. scielo.brscielo.brresearchgate.net

Table 3: Co-precipitation Synthesis of Cobalt Niobate

PrecursorsPrecipitating AgentCalcination TemperatureProduct
Cobalt nitrate, Niobium oxalateAmmonium hydroxide800 °CCoNb2O6 scielo.brscielo.brresearchgate.net
Cobalt nitrate, DecaniobateNot applicable (Microwave-assisted)400-1000 °C (Annealing)CoNb2O6 diva-portal.org

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles from aqueous solutions at elevated temperatures and pressures. tandfonline.comnih.govresearchgate.net This technique has been successfully employed to synthesize niobium-substituted cobalt-nickel nano-ferrites with the general formula Co0.5Ni0.5NbxFe2-xO4. tandfonline.comnih.gov

In a typical synthesis, stoichiometric amounts of cobalt nitrate, nickel nitrate, and iron nitrate are dissolved in deionized water. tandfonline.com Niobium nitrate, dissolved in concentrated HCl, is then added to the solution. tandfonline.com The pH of the resulting mixture is adjusted to around 11 using a base like sodium hydroxide (NaOH) to initiate precipitation. tandfonline.com The mixture is then sealed in an autoclave and heated. jetir.org This process yields nanoparticles with a single-phase spinel ferrite (B1171679) structure. nih.gov The hydrothermal method is favored for its simplicity, use of minimal equipment, and ability to produce nanoparticles with controlled size and morphology. researchgate.neticm.edu.pl

Solvothermal Synthesis of Niobium-Based Metal-Organic Frameworks (MOFs)

Solvothermal synthesis is a versatile method for producing crystalline materials, including metal-organic frameworks (MOFs), from precursors in a solvent at temperatures above its boiling point, conducted in a sealed vessel like an autoclave. acs.org This technique leverages elevated temperature and pressure to increase the solubility of reactants and facilitate the formation of desired crystalline phases. acs.org For niobium-based materials, this method is particularly effective.

A notable example is the synthesis of a niobium-based metal-organic framework (Nb-MOF) designed to act as a catalytic support. mdpi.com In a typical procedure, an organic ligand, such as 1,4-benzenedicarboxylic acid (BDC), is dissolved in deionized water. mdpi.com A base, like sodium hydroxide (NaOH), is added to deprotonate the ligand, followed by the introduction of a niobium source, for instance, niobium ammoniacal oxalate. mdpi.com The mixture is heated and stirred before a solvent like ethylene (B1197577) glycol is added. mdpi.com This solution is then sealed in a Teflon-lined autoclave and heated, leading to the crystallization of the Nb-MOF. mdpi.com The formation of white precipitates during this process indicates the creation of the [Nb(BDC)]n structure, where the carboxylate groups of the BDC ligand coordinate with the niobium metal centers. mdpi.com These Nb-MOFs can then serve as a robust support for catalytically active metals, such as cobalt. mdpi.com For instance, a bimetallic Pt-Co catalyst supported on an Nb-MOF has been shown to be highly effective for hydrogen generation. mdpi.com

The choice of metal center, organic linker, and synthesis conditions like solvent and temperature allows for precise control over the resulting MOF's pore size and spatial structure. acs.org While this example uses a post-synthesis modification to incorporate cobalt, the solvothermal method is also widely used to directly synthesize cobalt-based MOFs by using cobalt salts like cobalt(II) nitrate hexahydrate as the metal node source. doi.orgnih.gov The principles of solvothermal synthesis are broadly applicable, suggesting the potential for direct synthesis of mixed-metal Co-Nb MOFs by including both cobalt and niobium precursors in the initial reaction mixture.

Thin Film and Multilayer Deposition

The fabrication of thin films and multilayer structures is fundamental to the application of cobalt-niobium systems in areas like spintronics and superconducting devices. beilstein-journals.orgscientific.net These applications often require exceptionally smooth surfaces and precisely controlled layer thicknesses. arxiv.org

Experimental Deposition Techniques

Various physical vapor deposition (PVD) techniques are employed to create high-quality Co-Nb thin films and multilayers. These methods are performed under high vacuum to minimize contamination. cern.ch

Magnetron Sputtering: This is a widely used technique where a target material (e.g., niobium or cobalt) is bombarded with energetic ions (typically argon), causing atoms to be "sputtered" off the target surface and deposited onto a substrate. cern.ch DC magnetron sputtering can be used to deposit multilayer films by alternating between different material targets. cern.ch For instance, Nb/Sn multilayer films have been successfully deposited on copper substrates using this method, followed by annealing to form the desired intermetallic compound. cern.ch Plasma-assisted reactive magnetron sputtering is a variation used for depositing compound films like oxides by introducing a reactive gas into the chamber. mdpi.com

Ion Beam Deposition (IBD): In this technique, an ion source generates a beam of ions that directly deposits onto a substrate or sputters a target. A novel variation, the biased target ion beam deposition technique (BTIBD), has been used to prepare Nb thin films with controlled crystallinity and surface morphology. arxiv.org By adjusting parameters like the target bias and current, it is possible to produce films with root-mean-square (RMS) roughness as low as 0.4 nm, which is significantly smoother than films produced by standard sputtering. arxiv.org

Co-evaporation and Co-sputtering: These techniques involve the simultaneous deposition from two or more sources to create an alloy or composite film. For example, Nb3Al films have been synthesized by co-sputtering from two separate Nb and Al targets. researchgate.net Similarly, Nb3Sn films have been deposited by co-evaporation. mdpi.com This approach allows for precise control over the stoichiometry of the deposited film. researchgate.net

The table below summarizes key parameters for various deposition techniques used for niobium-based films.

Deposition TechniqueMaterial SystemSubstrateKey ParametersOutcome/Film PropertiesSource
Biased Target IBD (BTIBD)NbSiO2/SiTarget Bias (VTarget): 400 VRMS roughness: 0.4 nm; High crystallinity arxiv.org
DC Magnetron SputteringNb-Sn MultilayerCopperBase Pressure: 5x10⁻⁴ Pa; Working Pressure: 0.5 PaFormation of Nb3Sn crystal after annealing cern.ch
DC Magnetron Co-sputteringNbAlSiliconSubstrate Temperature: 700-830 °CFormation of NbAl films; Tc up to 14.5 K researchgate.net
Magnetron SputteringNb3SnSapphireAnnealing Temp: 800 °C for 12hHighest critical temperature of 16.9 K mdpi.com

Molecular Dynamics Simulations of Nanosystem Formation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the formation and structure of materials at the atomic level. mdpi.com By modeling the forces between atoms, MD can simulate the process of thin film deposition and provide insights that are difficult to obtain experimentally. semanticscholar.org

For Co-Nb multilayer nanosystems, which are functional materials in devices like superconducting spin valves, MD simulations have been used to investigate the influence of technological parameters on the atomic structure and morphology. beilstein-journals.orgsemanticscholar.org These simulations often employ the embedded-atom method (EAM) potential to describe the interatomic interactions. beilstein-journals.org

A key parameter studied is the substrate temperature during deposition. Simulations of Nb-Co multilayer formation have been carried out at temperatures ranging from 300 K to 800 K. beilstein-journals.orgsemanticscholar.org The results show that an increase in substrate temperature leads to greater interdiffusion between the cobalt and niobium layers. beilstein-journals.org This mixing at the interface increases the total thickness of the nanosystem and can affect its functional properties. beilstein-journals.orgscientific.net For example, at a substrate temperature of 800 K, the thickness of a simulated Nb-Co system increased by 0.3 nm compared to one formed at 300 K due to this enhanced atomic penetration. beilstein-journals.orgsemanticscholar.org

The deposition rate also influences the final structure. An increased flux of atoms can lead to higher agglomeration above the substrate surface and deviations from the ideal layer composition. beilstein-journals.org Simulations reveal that the interface is not atomically sharp; a "defective layer" or region of mutual penetration exists between the Co and Nb films. scientific.net The nature of this interface depends on the deposition sequence; a more distinct boundary is observed when cobalt is deposited on niobium compared to when niobium is deposited on cobalt, which is attributed to the stronger interatomic bonds in niobium. scientific.net

The table below presents findings from MD simulations of a multilayer Nb-Co nanosystem. beilstein-journals.orgsemanticscholar.org

Substrate Temperature (K)Nanolayer Thickness (Co/Nb/Co)Deposition Duration (ns)Key ObservationSource
3001.5 nm / 8.0 nm / 2.5 nm0.2 / 0.6 / 0.4Polycrystalline structure with blurred contact areas. semanticscholar.org
5001.5 nm / 8.0 nm / 2.5 nm0.2 / 0.6 / 0.4Increased mutual penetration of Nb and Co atoms at interfaces. beilstein-journals.orgsemanticscholar.org
8001.5 nm / 8.0 nm / 2.5 nm0.2 / 0.6 / 0.4Total nanosystem thickness increased by 0.3 nm; significant interdiffusion. beilstein-journals.orgsemanticscholar.org

Solid-State Diffusion Reactions in Co-Nb Systems

Solid-state diffusion is the process by which atoms move within a solid material, a phenomenon that is highly temperature-dependent. In Co-Nb systems, interdiffusion—the mixing of cobalt and niobium atoms—is crucial as it governs the formation and growth of intermetallic phases, which can significantly impact the material's properties. researchgate.net These reactions are often studied using diffusion couples, where blocks of pure cobalt and niobium are placed in intimate contact and annealed at high temperatures. researchgate.netresearchgate.net

During annealing of a Co-Nb diffusion couple, several intermetallic phases form as distinct layers at the interface, in accordance with the Co-Nb phase diagram. researchgate.netresearchgate.net The primary phases observed are typically Co₇Nb₂, Co₂Nb (a Laves phase), and the μ-phase (Co₇Nb₆). researchgate.netresearchgate.netresearchgate.net The growth of these layers is generally diffusion-controlled, meaning their thickness increases parabolically with time. researchgate.netresearchgate.net The Co₇Nb₂ and Co₂Nb phases are often the dominant ones in the diffusion zone. researchgate.net

The rate of diffusion varies between the different phases and is composition-dependent. researchgate.net In the Co₂Nb Laves phase, the interdiffusion coefficient decreases as the niobium content increases toward the stoichiometric composition. researchgate.net Tracer diffusion studies, using radioisotopes like ⁵⁷Co and ⁹⁵Nb, have shown that cobalt diffusion is significantly faster than niobium diffusion within the Co₂Nb phase. researchgate.nettandfonline.com This suggests that diffusion is likely mediated by thermal vacancies on the cobalt sublattice. researchgate.nettandfonline.com

The activation energy for interdiffusion provides a measure of the energy barrier that atoms must overcome to move. In the Co-Nb system, the activation energy for interdiffusion in the μ phase is 173 kJ/mol. researchgate.netresearchgate.net This value is lower than that for the analogous Fe-Nb (233 kJ/mol) and Ni-Nb (319.7 kJ/mol) systems, indicating that diffusion processes are more readily activated in the Co-Nb μ phase. researchgate.net

The table below summarizes key diffusion data for the Co-Nb system.

PhaseComposition Range (at. % Co)Activation Enthalpy (kJ/mol)Pre-exponential Factor (m²/s)Key FindingSource
μ-phase (Co₇Nb₆)~54173-Lower activation energy compared to Fe-Nb and Ni-Nb systems. researchgate.netresearchgate.net
Co₂Nb (Laves)70 - 73173 - 1574 x 10⁻⁶Interdiffusion coefficient shows a maximum near 73 at. % Co. researchgate.net
Co-rich primary solution-2528 x 10⁻⁶Describes interdiffusion in the Co-rich solid solution. researchgate.net
Co₂Nb (Tracer)69 (Nb₃₁Co₆₉)~260-Self-diffusion of Co is significantly faster than Nb. tandfonline.comuni-leipzig.de

Electronic Structure and Bonding Characterization of Cobalt Niobium Compounds

First-Principles Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been extensively applied to cobalt-niobium alloys to predict their electronic and magnetic properties. researchgate.netrsc.org

Electronic band structure calculations reveal the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). For cobalt-niobium compounds, these calculations help to determine their metallic, semi-metallic, or insulating nature.

For instance, in the quaternary Heusler alloy CoNbCrAl, spin-polarized electronic band structure calculations show a metallic character in the spin-up channel and a semiconducting character with a band gap in the spin-down channel. researchgate.net This suggests that CoNbCrAl is a half-metal with a band gap of 0.167 eV in the spin-down channel. researchgate.net Similarly, studies on the layered compound CoNb₄Se₈, combining DFT with angle-resolved photoemission spectroscopy (ARPES), have shown strong agreement between the calculated band structures and experimental data, confirming its metallic nature. arxiv.org The band structure of these materials is crucial for understanding their transport and magnetic properties. scielo.org.mx

In some cases, the crystal structure can significantly influence the electronic bands. For example, the low-temperature orthorhombic phase of Au₂Pb, which has a cubic Laves phase structure at room temperature, exhibits a gap opening in the bulk Dirac cone. csic.es DFT calculations are also used to study the electronic band structure of random alloys by employing the effective band structure approach. aps.org

Density of States (DOS) analysis provides information about the number of available electronic states at each energy level. In Co-Nb alloys, the DOS is primarily contributed by the 3d band states of cobalt and the 4d band states of niobium. researchgate.net

Detailed partial density of states (PDOS) analysis for compounds like CoNbCrAl indicates that the d-orbitals of both Co and Nb, along with other constituent atoms, are the main contributors to the DOS. researchgate.net In Laves phase compounds like LaCo₂, the region near the Fermi level is dominated by the 3d states of Co, which are responsible for the material's transport properties. scielo.org.mxuobasrah.edu.iq This dominance of Co 3d and Nb 4d states near the Fermi level is a recurring theme in various cobalt-niobium-containing compounds and is critical for determining their electronic and magnetic behavior. researchgate.netresearchgate.net

Table 1: Calculated Band Gaps for Select Cobalt-Niobium Compounds

This table summarizes the calculated band gaps for different cobalt-niobium compounds, highlighting their electronic nature.

CompoundMethodSpin ChannelBand Gap (eV)Reference
CoNbCrAlDFTSpin-down0.167 researchgate.net
CoNbMnSiDFTSpin-down0.5 researchgate.net

This is an interactive table. More data will be added as it becomes available.

Hybridization refers to the mixing of atomic orbitals into new hybrid orbitals. In cobalt-niobium compounds, the interaction between the 3d orbitals of cobalt and the 4d orbitals of niobium is a significant factor influencing their properties. researchgate.net This hybridization can lead to a reduction in the spin polarization of the Co 3d states, which in turn causes a decrease in the magnetic moment of the alloy. researchgate.net

Spin polarization refers to the degree to which the spin of electrons is aligned in one direction. In magnetic materials, this is a key parameter. For Co-Nb alloys, DFT calculations show that hybridization between Co 3d and Nb 4d states can reduce the spin polarization of the Co states, leading to a decrease in the magnetic moment. researchgate.net The magnetic moment in these alloys is influenced by both the concentration of cobalt atoms and the crystalline phase. researchgate.net

In some compounds, like the Heusler alloy CoNbMnSi, while the bulk material may exhibit half-metallicity (100% spin polarization at the Fermi level), the surfaces can show a significant decrease in the spin-polarization ratio. researchgate.net The inclusion of Hubbard U corrections (GGA+U) in DFT calculations can sometimes provide a more accurate description of the magnetic moments compared to standard GGA, especially for systems with localized d-electrons. researchgate.netiitk.ac.in

Spectroscopic Probes of Electronic States

Spectroscopic techniques provide experimental insight into the electronic states of materials, complementing theoretical calculations.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comthermofisher.com It works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that are emitted from the top 1 to 10 nm of the material. kratos.com

In the context of cobalt-niobium compounds, XPS is invaluable for determining the oxidation states of both cobalt and niobium. rsc.orgscientific.net The binding energies of the photoelectrons are characteristic of a specific element and its chemical state. For example, different oxidation states of cobalt (e.g., Co²⁺, Co³⁺, Co⁴⁺) and niobium (e.g., Nb²⁺, Nb⁵⁺) can be identified by analyzing the positions and shapes of their respective XPS peaks. rsc.orgresearchgate.net

For cobalt, it is possible to distinguish between different oxidation states by observing the main peaks and their associated satellite features. thermofisher.com For instance, Co(II) often exhibits observable satellite peaks at specific binding energies. thermofisher.com Similarly, for niobium, the Nb 3d region shows significantly split spin-orbit components, and the peak shapes can differ between metallic niobium (asymmetric) and niobium oxides (symmetric). researchgate.netthermofisher.com XPS analysis of oxidized Co-Cr-Mo alloys containing niobium has shown the presence of various oxide states on the surface. scientific.net The technique is also used to study the composition of thin films and can be combined with depth profiling to understand the elemental distribution within the near-surface region. aip.orgdiva-portal.org

Table 2: Reported XPS Binding Energies for Cobalt and Niobium Species

This table provides a summary of XPS binding energy values for different chemical states of cobalt and niobium, which are used for their identification in compounds.

ElementOrbitalChemical StateBinding Energy (eV)Reference
Cobalt2p₃/₂Co²⁺777.4 rsc.org
Cobalt2p₁/₂Co²⁺793.1 rsc.org
Cobalt2p₃/₂Co³⁺780.4 rsc.org
Cobalt2p₁/₂Co³⁺795.3 rsc.org
Cobalt-Co⁴⁺789.8 rsc.org
Niobium3d₅/₂Nb²⁺203.1 researchgate.net
Niobium3d₃/₂Nb²⁺205.8 researchgate.net
Niobium3d₅/₂Nb⁵⁺206.6 researchgate.net
Niobium3d₃/₂Nb⁵⁺209.3 researchgate.net

This is an interactive table. Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Compound Names Mentioned

Au₂Pb

CoNbCrAl

CoNb₄Se₈

CoNbMnSi

LaCo₂

Nature of Interatomic Bonding

The interatomic bonding in cobalt-niobium compounds is complex, typically exhibiting a mixture of metallic, covalent, and ionic characteristics, which is common for intermetallic alloys. The specific nature of the bonding dictates many of the material's fundamental properties, including its mechanical hardness, thermal stability, and electronic transport characteristics.

Evidence for significant covalent interactions has been observed in various cobalt-niobium systems. In amorphous Co-Nb-B alloys, the structure is stabilized by covalent bonds formed between the metalloid (boron) and the transition metal (cobalt). ufms.br First-principles studies on more complex Co-Al-Mo-Nb superalloys also indicate that the interaction between niobium atoms and their nearest neighbors, including cobalt, tends to be covalent. jps.jp This covalent character is crucial for the stability of the γ′ Co₃(Al, Mo, Nb) phase. jps.jp

A particularly insightful example comes from the intercalated transition metal dichalcogenide Co₁/₃NbS₂. In this material, the intercalated cobalt ions are proposed to act as "covalent bridges" between the NbS₂ layers. arxiv.org This role is inferred from the significant amplification of interlayer hybridization observed in the electronic structure, suggesting a directional, shared-electron interaction that goes beyond simple ionic or metallic bonding. arxiv.org This covalent linkage is believed to be fundamental to the strong coupling between the magnetic (Co) and conducting (NbS₂) subsystems in the material. arxiv.org The presence of such covalent-like interactions is a key factor in determining the structural and electronic properties of these advanced materials.

Charge transfer is a dominant electronic phenomenon in multi-component cobalt-niobium systems, occurring at the interface of heterostructures and within intercalated compounds. This transfer of electrons from one constituent to another fundamentally alters the electronic density of states and is a primary driver for the emergent properties of the material.

In heterostructures, such as those formed between cobalt and niobium oxides or sulfides, charge transfer is driven by the alignment of their respective energy bands at the interface. rsc.org This process can create a built-in electric field that facilitates the separation of photogenerated electron-hole pairs, a critical mechanism for enhancing photocatalytic activity. acs.orgresearchgate.net For example, in-situ X-ray photoelectron spectroscopy (XPS) can be used to track shifts in the binding energies of core-level electrons, confirming the direction of electron migration between the two materials forming the heterojunction. rsc.org

In intercalated compounds, charge transfer is typically driven by the difference between the work function of the intercalating species and the electron affinity of the host lattice. chemrxiv.org For Co₁/₃NbS₂, experimental and theoretical studies confirm a significant charge transfer of approximately two electrons from each intercalated cobalt atom to the host NbS₂ layers. arxiv.org This donation of electrons effectively dopes the host material, causing a rigid shift of the Fermi level and profoundly altering the electronic properties. arxiv.orgacs.org This process results in positively charged cobalt cations embedded within an electron-doped NbS₂ host lattice, which is essential for mediating the magnetic interactions within the system. chemrxiv.org

Magnetic Properties of Cobalt Niobium Materials

Intrinsic Magnetic Characteristics of Co-Nb Alloys

The fundamental magnetic properties of Co-Nb alloys, such as magnetic moment, Curie temperature, and saturation magnetization, are highly dependent on the atomic interactions and crystal structures formed between cobalt and niobium.

Magnetic Moment Dependence on Composition and Crystalline Phase

The magnetic moment in Co-Nb alloys is primarily carried by the cobalt atoms. However, the addition of niobium significantly influences this moment. Theoretical studies based on density functional theory (DFT) reveal that hybridization between the 3d electronic states of cobalt and the 4d states of niobium leads to a reduction in the spin polarization of the Co-3d states. This results in a pronounced decrease in the magnetic moment as the niobium content in the alloy increases.

Curie Temperature (Tc) Studies

The Curie temperature (Tc) is the critical temperature above which a material loses its spontaneous ferromagnetic properties and becomes paramagnetic. wikipedia.orgsupermagnete.de For pure cobalt, the Curie temperature is high, around 1115°C (1388 K). netzsch.com In Co-Nb alloys, the Tc is strongly influenced by the composition. The introduction of non-ferromagnetic niobium into the cobalt matrix generally leads to a decrease in the Curie temperature.

In more complex alloy systems containing cobalt and niobium, such as Fe-Co-Nb-B alloys, the addition of cobalt is known to significantly increase the Curie temperature of both the amorphous and nanocrystalline phases. nih.gov This enhancement is attributed to the strong ferromagnetic exchange coupling between cobalt and iron atoms. nih.gov However, for binary Co-Nb intermetallic compounds, specific Tc values are less commonly reported. One study on a Co₃Nb compound noted a magnetic moment but suggested it might be due to an impurity phase, highlighting the challenge in determining the intrinsic Tc of specific Co-Nb phases. uva.nl

Saturation Magnetization Behavior

In Fe-Co-Nb-B alloys, the addition of minor amounts of cobalt can increase the saturation magnetization. nih.gov However, in binary amorphous Co-Nb alloys, the saturation field has been observed to decrease as the composition becomes richer in cobalt.

Alloy CompositionSaturation Magnetization (emu/g)Reference
Fe₇₅Co₁₀Nb₆B₉ (nanocrystalline)~160 nih.gov
Fe₆₅Co₂₀Nb₆B₉ (nanocrystalline)~172 nih.gov
(Fe₀.₅Co₀.₅)₇₃.₅Si₁₃.₅B₉Nb₃Cu₁ (nanocrystalline)Not specified in emu/g aip.org

Soft Magnetic Properties in Amorphous and Nanocrystalline Co-Nb Systems

Amorphous and nanocrystalline Co-Nb based alloys are of significant interest for their soft magnetic properties, which are characterized by low coercivity and high permeability. These properties are highly sensitive to the material's microstructure.

Coercivity and Hysteresis Loop Characteristics

Coercivity (Hc), a measure of a material's resistance to demagnetization, is a key parameter for soft magnetic materials. In amorphous Co-Nb alloys, the coercivity can be tailored by adjusting the composition. For instance, in mechanically alloyed amorphous CoₓNb₁₀₀₋ₓ, the coercivity reaches an optimal value around 57 at.% Co, making it the hardest magnetic material among the tested compositions, while further addition of cobalt leads to a softer magnetic alloy.

The shape of the hysteresis loop provides insight into the magnetic behavior of the material. For soft magnetic materials, a narrow hysteresis loop is desirable as it indicates low energy loss during magnetization cycles. In nanocrystalline alloys containing Co and Nb, the hysteresis loop can be influenced by annealing treatments.

Alloy SystemConditionCoercivity (A/m)Reference
(FeₓCo₁₋ₓ)₇₂B₁₉.₂Si₄.₈Nb₄As-spun (amorphous)Varies with x mdpi.com
(FeₓCo₁₋ₓ)₇₂B₁₉.₂Si₄.₈Nb₄Annealed at 843 KDecreased from as-spun mdpi.com
(FeₓCo₁₋ₓ)₇₂B₁₉.₂Si₄.₈Nb₄Annealed at 893 K and 943 KIncreased from 843 K anneal mdpi.com
Fe₇₅Co₁₀Nb₆B₉NanocrystallineLower than Fe₆₅Co₂₀Nb₆B₉ nih.gov

Influence of Microstructure and Precipitation on Magnetic Performance

The magnetic performance of Co-Nb based alloys is profoundly influenced by their microstructure, particularly in nanocrystalline systems. The formation of a fine, uniform nanostructure through controlled annealing of an amorphous precursor is crucial for achieving excellent soft magnetic properties.

Annealing treatments play a critical role in tailoring the microstructure. For example, in (FeₓCo₁₋ₓ)₇₂B₁₉.₂Si₄.₈Nb₄ alloys, annealing at an optimal temperature (e.g., 843 K) leads to the precipitation of the α-(Fe, Co) phase, which can improve soft magnetic properties by reducing coercivity. mdpi.com However, annealing at higher temperatures can lead to the formation of other phases like Fe₃B and (Fe, Co)₂₃B₆, which can deteriorate the soft magnetic properties. mdpi.com The grain size of the nanocrystalline phase is also a critical factor; a high amount of cobalt can lead to an increase in grain size and coercivity in some systems. nih.gov

Ferromagnetism in Layered and Doped Cobalt-Niobium Compounds

Recent advancements in materials science have unveiled intriguing ferromagnetic properties in compounds and structures containing cobalt and niobium. These properties are particularly prominent in two distinct systems: engineered multilayer nanosystems and transition metal dichalcogenides doped with cobalt. The emergence of ferromagnetism in these materials is driven by complex electronic and magnetic interactions, opening avenues for novel applications in spintronics and quantum computing.

Co/Nb Multilayers and Nanosystems

In heterostructures composed of alternating layers of cobalt (Co), a ferromagnet (F), and niobium (Nb), a superconductor (S), the interplay between these competing orders gives rise to controllable magnetic states. These S/F multilayers are key components in the development of novel superconducting devices where the flow of supercurrent can be manipulated by the magnetic configuration of the heterostructure.

To achieve precise control over the magnetic state, researchers fabricate multilayers with dissimilar Co layer thicknesses, for example, 1.5 nm and 2.5 nm, which provides different coercive fields for each ferromagnetic layer. By applying an external magnetic field, the magnetization in these layers can be systematically manipulated. Experimental studies on microstructured Nb/Co multilayers have identified several distinct magnetic configurations. Upon reducing an external field, the magnetization in the ferromagnetic layers can transition from a parallel alignment to a noncollinear "scissor-like" state, then abruptly switch to an antiparallel state, and finally enter a polydomain state before aligning in the opposite parallel direction.

The non-hysteretic and reversible nature of the scissor-like state is of particular interest as it allows for fine-tuning of the magnetic orientation. The characterization and control of these magnetic states are performed using a combination of in-plane transport measurement techniques, including magnetoresistance, the Hall effect, and first-order-reversal-curves (FORC) analysis.

Magnetic States in Nb/Co Multilayers

Magnetic StateDescriptionControlling FactorSignificance
ParallelMagnetization of all Co layers aligned in the same direction.High external magnetic field.Low resistance state.
Scissor-like (Noncollinear)Magnetization of different Co layers are at an angle to each other, rotating coherently.Reduction of external field.Allows for reversible tuning of magnetic orientation; potential host for odd-frequency spin-triplet states.
AntiparallelMagnetization of adjacent Co layers aligned in opposite directions.Abrupt switch from scissor state at a specific field.High resistance state, crucial for spin-valve applications.
PolydomainSplitting of layers into multiple magnetic domains.Transition between antiparallel and the reverse parallel state.Manifested by a significant enhancement of resistance.

Cobalt-Doped Niobium Diselenide (Co-NbSe₂) Ferromagnetism

A remarkable discovery is the emergence of ferromagnetism in atomically-thin niobium diselenide (NbSe₂) when it is intercalated with a dilute concentration of cobalt atoms. This phenomenon is especially significant because the ferromagnetism spontaneously appears below the material's superconducting transition temperature (T_c), leading to the rare coexistence of these two typically antagonistic states. Such materials are considered promising platforms for exploring topological phases and Majorana bound states.

The experimental confirmation of this superconductivity-mediated ferromagnetism was achieved by constructing a magnetic tunnel junction. This device consisted of a cobalt electrode and a cobalt-doped niobium diselenide (Co-NbSe₂) electrode separated by an ultrathin boron nitride tunneling barrier. At temperatures well below the superconducting transition temperature, the device exhibited a bistable tunneling magnetoresistance, which is a clear signature of a ferromagnetic order in the Co-NbSe₂. Further non-local lateral spin valve measurements confirmed the intrinsic nature of the ferromagnetism. The average cobalt doping concentration in these systems is typically around 3%.

Properties of Ferromagnetic Superconducting Co-NbSe₂

PropertyObservationExperimental Evidence
Material SystemAtomically-thin Niobium Diselenide (NbSe₂) intercalated with dilute Cobalt (Co) atoms.Material synthesis and characterization.
PhenomenonCo-existence of ferromagnetism and superconductivity.Tunnelling magnetoresistance and spin valve measurements.
Onset of FerromagnetismOccurs spontaneously below the superconducting transition temperature (T_c).Temperature-dependent magnetic and transport measurements.
Proposed MechanismRuderman–Kittel–Kasuya–Yosida (RKKY) exchange coupling mediated by a spin-triplet superconducting order parameter.Theoretical modeling and consistency with experimental data.

Exchange Coupling Mechanisms (e.g., Ruderman–Kittel–Kasuya–Yosida)

The magnetic ordering in dilute magnetic systems, such as Co-NbSe₂, is not caused by direct interaction between the magnetic Co atoms, which are too far apart. Instead, the coupling is mediated by the conduction electrons of the host material (NbSe₂). This indirect exchange mechanism is known as the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction.

In the RKKY model, a local magnetic moment (from a Co atom) polarizes the spins of the surrounding conduction electrons. This spin polarization is not localized but propagates outwards in a wave-like manner, decaying with distance. A second magnetic atom at a different location senses this spin polarization and aligns its own moment accordingly. The nature of this coupling—whether it is ferromagnetic (aligning spins in the same direction) or antiferromagnetic (aligning spins in opposite directions)—oscillates with the distance between the two magnetic atoms.

In the specific case of cobalt-doped niobium diselenide, researchers have proposed that the RKKY exchange coupling is the mechanism responsible for mediating the observed ferromagnetism. It is suggested that this interaction is based on a spin-triplet superconducting order parameter, which would explain the onset of ferromagnetism in the superconducting state. This superconductivity-mediated RKKY interaction represents a novel pathway to designing ferromagnetic superconductors.

Superconducting Phenomena in Niobium Cobalt Systems

Superconducting Properties of Niobium-Rich Alloys

Niobium is a key element in the field of superconductivity, known for its robust properties as a Type II superconductor. refractorymetal.org In its pure form, niobium exhibits a superconducting critical temperature (Tc) of approximately 9.25 Kelvin (-263.9°C). refractorymetal.org Alloying niobium with other elements can significantly alter its superconducting characteristics, making it suitable for a wide range of high-field applications, including superconducting magnets. refractorymetal.orgniobium.tech While many studies focus on alloys like niobium-tin (Nb3Sn) and niobium-titanium (NbTi), the introduction of magnetic impurities such as cobalt into niobium-based systems leads to particularly complex and fascinating phenomena at the intersection of superconductivity and magnetism.

Critical Temperature (Tc) and Related Phenomena

The critical temperature is a fundamental parameter of a superconductor, marking the threshold below which it exhibits zero electrical resistance. For pure niobium, this temperature is well-established at around 9.25 K to 9.7 K. refractorymetal.orgmit.edu The introduction of impurities or alloying elements invariably affects this value. For instance, in niobium-molybdenum alloys, the critical temperature varies with composition, with Nb0.25Mo0.75B2 showing a Tc of 8 K at ambient pressure. aps.org

In the context of cobalt-niobium systems, the focus often shifts to compounds where cobalt acts as an intercalated dopant. In two-dimensional niobium diselenide (NbSe2), a material with a bulk Tc of 7.2 K, the intercalation of cobalt atoms can induce novel superconducting states. wikipedia.org The precise effect on Tc in niobium-rich cobalt alloys depends heavily on the concentration of cobalt and the resulting metallurgical phases.

Critical Temperatures of Niobium and Related Compounds

MaterialCritical Temperature (Tc) in Kelvin (K)Critical Temperature (Tc) in Celsius (°C)
Pure Niobium (Nb)9.25 - 9.7-263.9 to -263.45
Niobium-Tin (Nb3Sn)18.3-254.8
Niobium Diselenide (NbSe2)7.2-265.95
γ-Niobium Nitride (γ-Nb4N3)12.2-260.95

Anomalous Frequency Dip Observations

In high-purity superconducting radio-frequency (SRF) niobium cavities, researchers have observed an anomalous decrease, or "dip," in the resonant frequency at temperatures just below the critical temperature. ornl.govosti.gov This phenomenon is of significant interest because its magnitude has been found to correlate with the cavity's quality factor (Q0) and the presence of impurities, such as nitrogen or oxygen, within the niobium surface layer. ornl.govfnal.gov

Studies have shown that treatments like nitrogen doping can produce a prominent frequency dip, which is associated with enhanced superconducting properties. fnal.govarxiv.org The dip's magnitude appears to scale with the electronic mean free path and the design frequency of the cavity. fnal.govcern.ch While this effect has been systematically studied with interstitial nitrogen and oxygen, it highlights the sensitivity of niobium's superconducting state to its microscopic structure and composition. fnal.gov The presence of magnetic impurities like cobalt could theoretically influence this behavior through different mechanisms, though specific studies on this are less common. The phenomenon is understood to arise from non-local effects in the superconductor's conductivity near the phase transition. cern.ch

Coherence Peak in AC Conductivity

The alternating current (AC) complex conductivity provides deep insight into the dynamics of quasiparticles and superconducting Cooper pairs. aps.org A key feature observed in the real part of the AC conductivity (σ1) of superconductors is the "coherence peak," a nonmonotonic increase in conductivity just below Tc before it drops to zero at lower temperatures. aps.orgras.ru This peak is a hallmark of conventional BCS theory, arising from coherence factors in the theory and is analogous to the Hebel-Slichter peak in nuclear spin relaxation. aps.org

A coherence peak has been demonstrated in niobium, and its height has been shown to correlate with the anomalous frequency dip and enhanced superconducting properties. osti.govaps.orgosti.gov Specifically, a larger coherence peak height is associated with a prominent frequency dip and a reduction in surface resistance. arxiv.orgaps.org The presence of a coherence peak is considered evidence that the superconducting ground state is a singlet state. ras.ru The study of such features in cobalt-doped niobium systems could provide critical information about the nature of the superconducting pairing state in the presence of magnetic moments.

Co-existence of Ferromagnetism and Superconductivity

The interplay between ferromagnetism and superconductivity is a central theme in condensed matter physics, as these two phenomena are generally antagonistic. Superconductivity typically arises from the formation of Cooper pairs of electrons with opposite spins (spin-singlet state), whereas ferromagnetism involves the parallel alignment of electron spins. nih.gov However, in rare cases, these two collective electronic states can coexist, particularly through unconventional pairing mechanisms where Cooper pairs form with parallel spins (spin-triplet state). researchgate.netarxiv.org

Ferromagnetic Superconductivity in Two-Dimensional Niobium Diselenide

Recent experimental work has provided compelling evidence for the co-existence of ferromagnetism and superconductivity in atomically-thin niobium diselenide (NbSe2) intercalated with dilute cobalt atoms. researchgate.netarxiv.orgarxiv.org In this system, ferromagnetism spontaneously appears below the superconducting transition temperature (Tc). researchgate.netarxiv.org

To investigate this phenomenon, researchers constructed a magnetic tunnel junction using cobalt and cobalt-doped niobium diselenide (Co-NbSe2) as the two ferromagnetic electrodes, separated by an ultrathin boron nitride barrier. researchgate.netarxiv.org Well below Tc, the tunneling magnetoresistance exhibited a bistable state, which is a clear signature of a ferromagnetic order in the Co-NbSe2. researchgate.netarxiv.org Further non-local spin valve measurements confirmed the intrinsic nature of this superconductivity-mediated ferromagnetism. arxiv.org The observation of Hanle precession signals demonstrated a spin diffusion length of up to micrometers below Tc, providing strong evidence for an intrinsic spin-triplet component in the superconducting NbSe2. researchgate.net

Unconventional Pairing Mechanisms

The emergence of ferromagnetism within the superconducting state of Co-NbSe2 strongly points towards an unconventional pairing mechanism. researchgate.netarxiv.org For ferromagnetism and superconductivity to coexist intrinsically, a spin-triplet pairing state is generally considered a necessary ingredient. researchgate.net In such a state, the Cooper pairs have a net spin, allowing for a long-range magnetic order to develop.

Researchers propose that a Ruderman–Kittel–Kasuya–Yosida (RKKY) exchange coupling, mediated by the spin-triplet superconducting order parameter, is the mechanism responsible for the observed ferromagnetism. researchgate.netarxiv.orgarxiv.org This contrasts with conventional superconductivity, which is typically described by the BCS theory and involves spin-singlet pairing mediated by electron-phonon interactions. cond-mat.de The discovery in the Co-NbSe2 system suggests that transition metal dichalcogenides, when intercalated with magnetic atoms, could be a promising platform for designing and exploring ferromagnetic superconductors and their potential applications in topological quantum computing. researchgate.netarxiv.org

Exploration of Topological Phases (e.g., Majorana Bound States)

The exploration of topological phases in niobium-cobalt systems is a frontier in condensed matter physics, with significant potential for applications in fault-tolerant quantum computing. A key focus of this research is the search for Majorana bound states (MBSs), which are exotic quasiparticles that are their own antiparticles.

In heterostructures comprising a conventional s-wave superconductor like niobium and a ferromagnetic material such as cobalt, the emergence of topological superconductivity and MBSs is theoretically predicted and experimentally pursued. The underlying principle involves the interplay of superconductivity, spin-orbit coupling, and magnetism at the interface of the two materials.

Recent research has shown that chains of magnetic atoms, such as cobalt, placed on a superconducting substrate can host Majorana bound states. aip.org This arises from the hybridization of the localized magnetic moments of the cobalt atoms with the Cooper pairs of the niobium superconductor. The magnetic chain induces a local spin-polarized environment, which, in conjunction with the superconductivity, can lead to the formation of a topological superconducting phase. Within this phase, MBSs are predicted to emerge at the ends of the magnetic chain.

The detection of MBSs is a significant experimental challenge. A primary signature is the appearance of a zero-bias peak in scanning tunneling spectroscopy measurements. This peak corresponds to the zero-energy nature of the Majorana bound states. While direct observation in a simple Co/Nb system is still a subject of ongoing research, experiments on similar systems provide strong evidence for the feasibility of this approach.

The pursuit of topological phases in niobium-cobalt systems is not limited to one-dimensional chains. Two-dimensional interfaces between niobium and cobalt are also being investigated. In these systems, the breaking of inversion symmetry at the interface can give rise to a Rashba spin-orbit coupling. This intrinsic spin-orbit interaction, combined with the exchange field from the cobalt and the superconductivity from the niobium, can create the necessary conditions for the emergence of a topological superconducting state.

Interplay of Spin and Superconducting Order Parameters

The interaction between spin and the superconducting order parameter in niobium-cobalt systems is a rich and complex field of study, driven by the fundamental antagonism between ferromagnetism and conventional superconductivity. In these heterostructures, the proximity effect plays a crucial role, leading to novel phenomena that are not present in the constituent materials alone.

When a ferromagnetic material like cobalt is placed in close proximity to a superconductor such as niobium, the superconducting Cooper pairs can diffuse into the ferromagnet, while spin-polarized electrons from the ferromagnet can penetrate the superconductor. This mutual diffusion significantly alters the properties of both materials near the interface.

One of the key consequences of this interplay is the induction of triplet superconductivity. Conventional superconductors like niobium are composed of spin-singlet Cooper pairs, where the spins of the two electrons are anti-aligned. Ferromagnets, on the other hand, favor the alignment of electron spins. At the interface of a niobium-cobalt junction, the exchange field of the cobalt can cause a conversion of singlet Cooper pairs into spin-triplet pairs. In triplet pairs, the electron spins are aligned, allowing them to exist more readily within the ferromagnetic environment.

The presence of spin-orbit coupling at the interface can further mediate this singlet-triplet conversion. In systems like Nb/Pt/Co/Pt trilayers, the structural inversion asymmetry gives rise to a Rashba spin-orbit coupling. aps.org This interaction provides a mechanism to control the generation of triplet Cooper pairs by manipulating the magnetization direction of the cobalt layer. aps.org

The interplay between spin and superconductivity also manifests in the modulation of the superconducting critical temperature (Tc). The penetration of spin-polarized electrons from the cobalt into the niobium acts as a pair-breaking mechanism, generally suppressing the superconducting order parameter and reducing Tc. The extent of this suppression depends on the thickness and magnetic properties of the cobalt layer.

Furthermore, the superconducting proximity effect can be influenced by the magnetic domain structure of the cobalt. Inhomogeneous magnetic fields at the interface can lead to a spatially varying superconducting order parameter in the niobium. This can result in the formation of localized superconducting states and a complex interplay between the vortex lattice in the superconductor and the magnetic domains in the ferromagnet.

Catalytic Efficacy of Cobalt Niobium Compounds

Cobalt Niobate Oxides as Heterogeneous Catalysts

Cobalt niobate oxides have emerged as significant materials in the field of heterogeneous catalysis. Their unique structural and chemical properties, which can be tailored through specific synthesis methods and modifications, make them suitable for a variety of chemical transformations. The interaction between cobalt and niobium oxides can lead to synergistic effects that enhance catalytic performance beyond that of the individual components. Niobium oxides themselves are known to be stable catalyst supports and can also act as catalysts in reactions like hydrogenation, dehydrogenation, and oxidation. scielo.brepa.gov Cobalt is a versatile transition metal that shows activity in decomposition, dehydrogenation, hydrogenation, and reforming reactions for hydrogen production. scielo.brscielo.br The combination of these elements in cobalt niobate structures creates materials with tunable acidity and redox properties, which are crucial for catalytic applications.

The synthesis of cobalt-niobium oxide catalysts is critical as the preparation method significantly influences the final properties and catalytic performance of the material. scielo.br A common and effective method for synthesizing these solids, including those modified with alkaline earth metals, is co-precipitation. scielo.brresearchgate.net This technique involves using precursor solutions, such as cobalt nitrate (B79036) and niobium oxalate (B1200264), with an agent like ammonium (B1175870) hydroxide (B78521) to precipitate the mixed oxide material. scielo.brresearchgate.net

Following synthesis, a thorough characterization is essential to understand the material's physical and chemical properties. A suite of analytical techniques is typically employed:

X-ray Diffraction (XRD) : Used to identify the crystalline phases present in the catalyst, such as CoNb₂O₆, Co₃O₄, and Nb₂O₅. researchgate.net

Scanning Electron Microscopy (SEM) : Provides information about the surface morphology and particle shape of the catalyst. researchgate.net

Raman Spectroscopy : Offers insights into the vibrational modes of the material, helping to identify different oxide structures. scielo.brresearchgate.net

Brunauer-Emmett-Teller (BET) Analysis : Determines the specific surface area and pore size distribution of the catalyst, which are critical for heterogeneous catalysis. researchgate.net

Temperature-Programmed Reduction (TPR) : Evaluates the reducibility of the metal oxide species, indicating how easily the cobalt species can be reduced to their metallic state, which is often the active phase. scielo.brresearchgate.net

Temperature-Programmed Desorption of Ammonia (NH₃-TPD) : Measures the total acidity of the catalyst surface, quantifying the number and strength of acid sites. scielo.brresearchgate.net

These characterization techniques provide a comprehensive picture of the catalyst's structure and properties, which is vital for correlating them with catalytic activity.

The catalytic activity of cobalt niobate compounds is intrinsically linked to their structural and chemical characteristics. The crystalline structure, surface acidity, and reduction behavior are key determinants of performance.

Crystalline Structure : The specific phases of cobalt and niobium oxides formed during synthesis dictate the nature of the active sites. XRD analysis can identify various species, including cobalt niobate (CoNb₂O₆), cobalt oxides (e.g., Co₃O₄), and niobium oxide (Nb₂O₅). researchgate.net The presence of different cobalt species, such as Co₃O₄ particles and Co²⁺ surface species linked to the niobia support, influences the catalytic pathways. epa.govrsc.org At lower cobalt concentrations, Co²⁺ species, which can be a mixture of Co₂Nb₅O₁₄ and CoNb₂O₆, are more prevalent. epa.govrsc.org

Surface Acidity : The acidity of the catalyst can play a significant role, particularly in reactions involving hydrocarbons where acidic sites can promote cracking or isomerization. scielo.br Niobium oxide is known for its high surface acidity, which can sometimes lead to undesirable coke formation. scielo.br However, the interaction between cobalt and niobium can modify this acidity. scielo.br

Reduction Behavior : The reducibility of cobalt species, as determined by TPR, is crucial for reactions where metallic cobalt is the active phase, such as in dehydrogenation and reforming. scielo.br The interaction with niobium can alter the temperature at which cobalt oxides are reduced. A strong metal-support interaction (SMSI) effect, potentially caused by the partial reduction of niobium oxide covering the cobalt particles, can decrease the catalyst's activity. scielo.brscielo.br

Modifying cobalt niobate catalysts with alkaline earth metals like magnesium (Mg), calcium (Ca), and strontium (Sr) has been shown to systematically alter their structural and chemical properties, thereby impacting their catalytic performance. scielo.brresearchgate.net

When Mg, Ca, or Sr are added during the co-precipitation synthesis, they change the crystalline structure of the cobalt niobate, leading to the formation of alkaline earth metal niobates (e.g., MgNb₂O₆, CaNb₂O₆, SrNb₂O₆) which typically have lower crystallinity. researchgate.netscienceopen.com These modifiers also have a significant effect on the catalyst's acidity and reduction behavior.

Acidity : Contrary to what might be expected, the addition of Mg, Ca, or Sr has been observed to increase the acidity of the cobalt niobate solids. researchgate.netscienceopen.com This effect is particularly pronounced for strontium, which may be due to a weakening of the Co-Nb interaction, thereby exposing more of the niobium oxide's acidic sites. scielo.br

Reduction Behavior : The modifiers alter the way cobalt niobate is reduced. The incorporation of magnesium, for example, leads to the lowest amount of reducible metallic cobalt, likely due to the formation of a very stable magnesium and cobalt niobate phase that is difficult to reduce. scielo.brresearchgate.net Conversely, the material containing calcium showed a higher amount of reduced cobalt species. scielo.br

Catalytic Performance : In the context of dehydrogenation reactions, these modifications generally decrease the catalyst's activity. scielo.brscienceopen.com The reduction in activity is more significant with the addition of Mg or Sr. scielo.brscienceopen.com However, this decreased dehydrogenation activity can be beneficial in processes like hydrocarbon reforming, as it may lead to the formation of fewer coke precursors on the catalyst surface. scielo.brscielo.br

The following table summarizes the effects of alkaline earth metal modifiers on the properties of cobalt niobate catalysts. scielo.brresearchgate.net

ModifierKey Structural ChangesEffect on Acidity (mmol NH₃/g)Effect on ReductionImpact on Dehydrogenation Activity
None (CoNb) Crystalline CoNb₂O₆, Co₃O₄, Nb₂O₅ phases0.08Standard reduction profileBaseline activity
Magnesium (Mg) Formation of MgNb₂O₆; lower crystallinity0.14Formation of stable, hard-to-reduce phase; lowest amount of metallic CoDecreased activity
Calcium (Ca) Formation of CaNb₂O₆; lower crystallinity0.12Higher amount of reduced Co speciesDecreased activity, but best among modified samples
Strontium (Sr) Formation of SrNb₂O₆; lower crystallinity0.20 (highest)Modified reduction behaviorSignificantly decreased activity

Specific Catalytic Reactions and Applications

Cobalt-niobium compounds are effective catalysts in several important industrial reactions, particularly those related to energy and chemical synthesis. Their activity in dehydrogenation and hydrogen production highlights their potential for cleaner energy technologies. scielo.br

The dehydrogenation of cyclohexane to produce benzene and hydrogen is a model reaction used to test the metallic function of catalysts. scielo.br Cyclohexane is considered a safe and effective liquid organic hydrogen carrier, but its practical use depends on efficient dehydrogenation catalysts. rutgers.edunih.gov

Cobalt niobate catalysts have demonstrated activity for this reaction, although this activity is influenced by modifications. scielo.br Unmodified cobalt niobate shows a certain level of cyclohexane conversion. However, when modified with alkaline earth metals (Mg, Ca, Sr), the dehydrogenation activity decreases. scielo.brresearchgate.net The solid containing calcium showed the best performance among the modified samples, while those with magnesium or strontium showed a more pronounced decrease in activity. scielo.br This reduction in activity is linked to changes in the catalyst's reducibility and the potential for strong metal-support interactions. scielo.brscielo.br

The table below shows the catalytic performance of modified cobalt niobate catalysts in the dehydrogenation of cyclohexane at different temperatures. scielo.br

Catalyst SampleCyclohexane Conversion (X%) at 350°CCyclohexane Conversion (X%) at 400°CCyclohexane Conversion (X%) at 450°C
CoNb 1.82.53.2
CoMgNb 0.70.91.1
CoCaNb 1.01.61.8
CoSrNb 0.71.01.1

Hydrogen is a key component of a low-carbon economy, and catalysis plays a central role in its production. scielo.brresearchgate.net Cobalt-niobium compounds are utilized in two primary routes for hydrogen generation: reforming of hydrocarbons and hydrolysis of chemical hydrides.

From Hydrocarbons : Hydrogen is primarily produced industrially through the reforming of hydrocarbons, a process that requires catalysts with dehydrogenating properties. scielo.brscielo.br Cobalt is an active metal for methane or ethanol reforming to produce hydrogen. scielo.br The support material significantly affects the catalyst's activity and selectivity. scielo.br Niobium oxide has been studied as a support for cobalt catalysts in these applications. epa.gov While cobalt niobates' lower dehydrogenation activity might seem disadvantageous, it can be useful in reforming by minimizing the formation of highly dehydrogenated coke precursors that deactivate the catalyst. scielo.brscielo.br

From Metal Hydrides : Metal hydrides, such as sodium borohydride (NaBH₄), are promising materials for hydrogen storage and on-demand generation through hydrolysis. mdpi.com This reaction requires a catalyst to proceed at a practical rate. mdpi.com Cobalt-modified niobium-based catalysts have shown excellent activity for hydrogen generation from NaBH₄ hydrolysis. researchgate.net A synthesized amorphous cobalt-modified niobium oxide (Nb₂O₅/Co Synt.) was found to be highly effective, producing 250 mL of hydrogen in 60 minutes, whereas other commercial and unmodified catalysts showed no activity under the same conditions. researchgate.net This superior performance was attributed to the presence of surface hydroxyl groups and metallic cobalt nanoparticles. researchgate.net Furthermore, a niobium-based metal-organic framework (Nb-MOF) supporting a bimetallic platinum-cobalt composition was identified as an optimal catalyst, achieving a high hydrogen generation rate of 1473 mL min⁻¹ gcat⁻¹. mdpi.com

Fischer-Tropsch Synthesis

Cobalt-niobium catalysts have been investigated for their potential in Fischer-Tropsch (FT) synthesis, a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). Research into silica-supported cobalt and niobium bimetallic catalysts has shown that the addition of niobium can influence the structure and performance of the cobalt catalyst. scispace.com

In one study, silica-supported cobalt-niobium bimetallic catalysts were prepared using a reverse microemulsion method. scispace.com Transmission electron microscopy (TEM) analysis revealed that the incorporation of niobium altered the structure of the cobalt particles from spherical to hexagonal. scispace.com The catalytic performance was evaluated in a fixed-bed microreactor under specific conditions: a temperature of 493 K, atmospheric pressure, a H₂:CO molar ratio of 2:1, and a space velocity of 20 mL/min. scispace.com

The CO conversion for the synthesized catalysts was found to be in the range of 10-11%. scispace.com Notably, the selectivity of the catalysts was impacted by the niobium content. The 95Co5Nb/SiO₂ catalyst exhibited the lowest methane (CH₄) selectivity at 6.58% and the highest C₅+ (hydrocarbons with five or more carbon atoms) selectivity at 8.79%. scispace.com Furthermore, all the prepared catalysts demonstrated a high selectivity towards olefins, with the 90Co10Nb/SiO₂ catalyst showing the highest olefin content of 88.74%. scispace.com These findings suggest that these bimetallic catalysts are more inclined to produce olefins rather than paraffins. scispace.com

Niobia (Nb₂O₅) itself has been explored as a support material for cobalt catalysts in FT synthesis, demonstrating high selectivity towards long-chain hydrocarbons. uu.nl Crystalline niobia has been identified as a prerequisite for creating highly active and selective Co/niobia FT catalysts. researchgate.net However, the low porosity of crystalline niobia can limit the loading of cobalt to around 5 wt%. uu.nlresearchgate.net To overcome this, methods such as carbon-templating have been employed to create porous crystalline niobia, allowing for higher cobalt loadings and consequently increased catalyst-weight normalized activity. uu.nlresearchgate.net

The interaction between cobalt and the niobia support, known as the Strong Metal-Support Interaction (SMSI), can be tuned through reduction-oxidation-reduction pretreatments, which has been shown to increase the cobalt surface area and enhance the catalytic activity. uu.nl Combining cobalt with other metals, such as nickel, on niobia supports has also been investigated, showing stable catalytic performance and high selectivities for long-chain hydrocarbons. uu.nl

Table 1. Performance of Silica-Supported Cobalt-Niobium Bimetallic Catalysts in Fischer-Tropsch Synthesis
Catalyst CompositionCO Conversion (%)CH₄ Selectivity (%)C₅+ Selectivity (%)Olefin Content (%)
95Co5Nb/SiO₂10 - 116.588.79-
90Co10Nb/SiO₂10 - 11--88.74

Oxidation Reactions (e.g., Oxygen Evolution Reaction - OER)

Cobalt-niobium oxides have emerged as promising electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. The incorporation of niobium into cobalt oxide structures has been shown to significantly enhance catalytic activity and stability in both acidic and alkaline environments. unive.itunive.itresearchgate.net

Research on niobium-doped Co₃O₄ catalysts, synthesized via a hydrothermal method, has demonstrated their superior performance compared to pure Co₃O₄. unive.itresearchgate.net An optimized catalyst, CoNb₀.₆, showcased a significantly lower overpotential required to drive the OER. In 1 M KOH (alkaline medium), the CoNb₀.₆ catalyst required an overpotential of 260 mV to achieve a current density of 10 mA cm⁻², whereas pure Co₃O₄ required 440 mV. unive.itresearchgate.net Similarly, in 0.5 M H₂SO₄ (acidic medium), the CoNb₀.₆ catalyst needed an overpotential of 250 mV, compared to 310 mV for Co₃O₄ under the same conditions. unive.itresearchgate.net

The enhanced performance is attributed to several factors. Niobium doping has been found to significantly increase the electrochemically active surface area (ECSA). The ECSA for the CoNb₀.₆ catalyst showed a 7.8-fold increase in 1 M KOH and a 10-fold increase in 0.5 M H₂SO₄ compared to the undoped Co₃O₄. unive.it This increase in active surface area provides more sites for the reaction to occur.

Furthermore, the long-term durability of the niobium-doped catalysts is notably improved. The CoNb₀.₆ catalyst could operate at a current density of 10 and 50 mA cm⁻² for approximately 80 hours in an acidic medium, while the pure Co₃O₄ catalyst was stable for less than 40 hours. unive.it This enhanced stability is believed to result from the synergistic effects between the Nb⁵⁺ dopant and the Co₃O₄ lattice. The presence of Nb⁵⁺ is thought to suppress the dissolution of cobalt and strengthen the Co-O bonds, which in turn prevents the formation of soluble high-valent niobium species. unive.itresearchgate.net

Table 2. OER Performance of Nb-Doped Co₃O₄ Catalysts
CatalystMediumOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability
CoNb₀.₆1 M KOH260->35 h @ 10, 30, 100 mA cm⁻²
Co₃O₄1 M KOH440--
CoNb₀.₆0.5 M H₂SO₄250164.6≈80 h @ 10, 50 mA cm⁻²
Co₃O₄0.5 M H₂SO₄310176.8<40 h

Photocatalytic Applications (e.g., CO₂ Conversion, Water Splitting, Organic Dye Degradation)

Cobalt-niobium based materials are being explored for a variety of photocatalytic applications, leveraging their electronic and structural properties to drive chemical reactions using light energy. These applications include the conversion of carbon dioxide (CO₂), splitting of water to produce hydrogen, and the degradation of organic pollutants.

In the realm of CO₂ reduction , cobalt-based heterogeneous catalysts have garnered significant interest due to their promising performance and stability. researchgate.net While research is ongoing, the unique properties of cobalt oxides, such as their narrow band gap and chemical stability, make them suitable candidates for photocatalytic processes. researchgate.net The combination with niobium can further enhance their photocatalytic activity.

For photocatalytic water splitting , cobalt oxides have been investigated for their ability to generate hydrogen. pittstate.edu The efficiency of cobalt oxide as a photocatalyst is dependent on its phase structure, which can be controlled by annealing temperature. pittstate.edu Studies have shown that the Co₃O₄ phase is particularly effective, exhibiting a higher photocurrent density and hydrogen production rate compared to other phases like CoO or mixed phases. pittstate.edu Specifically, Co₃O₄ produced by annealing at 450°C has demonstrated a photocurrent density of 1.15 mA cm⁻² and a hydrogen collection rate of approximately 272.6 mmol h⁻¹ g⁻¹. pittstate.edu

In the area of organic dye degradation , cobalt-containing metal-organic frameworks (MOFs) have shown efficacy. A novel cobalt MOF, CUST-565, has been synthesized and used to activate peroxymonosulfate (PMS) for the degradation of dyes like methyl orange (MO) and rhodamine B (RhB). rsc.org This system was able to achieve 97% degradation of MO and 98% degradation of RhB within 30 minutes. rsc.org While this example focuses on a cobalt MOF, the synergistic effects of combining cobalt with niobium in photocatalytic systems for pollutant degradation are an area of active research, with materials like CeO₂–Nb₂O₅ showing promise. researchgate.net Bimetallic MOFs, in general, are being investigated for their enhanced photocatalytic capabilities in dye degradation. bcrec.id

Lignin Fragmentation and Biomass Conversion

Cobalt-niobium compounds have demonstrated potential in the catalytic conversion of biomass, particularly in the fragmentation of lignin, a complex aromatic polymer that is a major component of lignocellulosic biomass. The valorization of lignin into valuable monoaromatic compounds is a key goal in biorefineries.

Research has shown that lignin fragmentation can be carried out efficiently using catalysts such as Co@Nb₂O₅@Fe₃O₄ and Fe₃O₄@Nb₂O₅@Co@Re. mdpi.com These catalysts facilitate the cleavage of the biopolymer into smaller, more useful aromatic molecules. mdpi.com The presence of niobium in the catalyst structure is believed to play a significant role in these transformations. Niobium oxide-based catalysts are known to be effective in the catalytic cleavage of C-O bonds, which are prevalent in the structure of lignin. nih.gov

In the context of catalytic fast pyrolysis of lignin, a niobium-doped HZSM-5 catalyst (H[Nb]ZSM-5) has been shown to efficiently and selectively convert alkali lignin into monoaromatic hydrocarbons (MAHs). nih.gov Compared to the parent HZSM-5 catalyst, the niobium-doped version resulted in a higher yield of MAHs (43.4% vs. 35.5%) and a significantly lower phenol content (2.8% vs. 24.9%). nih.gov The introduction of niobium(V) into the zeolite framework creates both Lewis and Brønsted acid sites, which work synergistically to cleave C-O-C linkages in lignin and subsequently deoxygenate the resulting fragments to produce aromatics. nih.gov

Furthermore, cobalt-based catalysts have been developed for the oxidative conversion of lignin model compounds to valuable chemicals like benzoquinones. nih.gov While this particular study did not involve niobium, it highlights the catalytic activity of cobalt in lignin conversion processes. The integration of niobium's C-O bond cleaving ability with cobalt's oxidative power in a single catalytic system could offer further advantages for biomass conversion.

Niobium-Based Metal-Organic Frameworks (Nb-MOFs) in Catalysis

Niobium-based metal-organic frameworks (Nb-MOFs) are emerging as versatile platforms in heterogeneous catalysis. osti.govacs.orgnih.gov These materials, constructed from niobium-based nodes and organic linkers, offer high surface areas and tunable porosity, making them excellent candidates for catalyst supports. osti.gov The well-defined structure of MOFs allows for the creation of isolated, single-site catalysts, which can lead to a better understanding of reaction mechanisms and kinetics. osti.gov

Zr-based MOFs, such as NU-1000, have been used as stable supports for grafting Nb(V) oxide sites. osti.govacs.orgnih.gov These Nb(V) sites, when supported on the MOF, have shown high activity and selectivity in reactions like alkene epoxidation. osti.govacs.orgnih.gov The MOF support allows for significantly higher loadings of the active niobium species per gram of catalyst compared to traditional oxide supports like Nb-ZrO₂ or Nb-SiO₂, while maintaining high turnover frequencies. osti.gov

Beyond serving as a support for single-metal sites, Nb-MOFs can also act as scaffolds for bimetallic catalysts, combining the properties of the MOF support with the synergistic effects of two different metals. This approach has been successfully applied in the development of catalysts for hydrogen evolution. mdpi.com

Design and Synthesis of Nb-MOF/Bimetallic (Pt-Co) Catalysts

The design and synthesis of Nb-MOF/bimetallic catalysts involve a multi-step process that begins with the synthesis of the Nb-MOF support, followed by the deposition of the bimetallic nanoparticles. A notable example is the development of an Nb-MOF to support platinum-cobalt (Pt-Co) bimetallic catalysts for hydrogen production. mdpi.com

The synthesis of the Nb-MOF was achieved through a solvothermal method. mdpi.com This process involved using niobium ammoniacal oxalate as the niobium source and 1,4-benzenedicarboxylic acid as the organic ligand. mdpi.com The successful synthesis of the Nb-MOF was confirmed through various characterization techniques, including Fourier transform infrared (FT-IR) spectroscopy, thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS). mdpi.com

Following the synthesis of the Nb-MOF, the Pt-Co bimetallic nanoparticles were supported on it via a chemical reduction process. mdpi.com This involved suspending the synthesized Nb-MOF in deionized water, followed by the addition of platinum and cobalt precursors in various molar ratios (e.g., Pt:Co ratios of 1:0, 0.8:0.2, 0.6:0.4, 0.5:0.5, 0.4:0.6, 0.2:0.8, and 0:1 mmol). mdpi.com An excess of a reducing agent, such as sodium borohydride (NaBH₄), was then used to reduce the metal ions to their metallic state, resulting in the formation of bimetallic nanoparticles on the surface of the Nb-MOF. mdpi.com

The composition of the bimetallic nanoparticles was found to be a critical factor in determining the catalytic activity. Through systematic testing of different Pt:Co ratios, an optimal composition was identified for maximizing the hydrogen generation rate. mdpi.com

Mechanistic Insights into Catalytic Hydrogen Evolution

The study of Nb-MOF-supported Pt-Co bimetallic catalysts provides valuable mechanistic insights into catalytic hydrogen evolution, specifically from the hydrolysis of sodium borohydride (NaBH₄). The catalyst's performance was optimized by systematically varying several key parameters, including the Pt-Co bimetallic composition, NaBH₄ concentration, catalyst dose, sodium hydroxide (NaOH) concentration, and reaction temperature. mdpi.com

The optimal catalyst was identified as the Nb-MOF supporting a Pt-Co bimetallic composition with a 0.4:0.6 mmol ratio. mdpi.comresearchgate.net This specific composition achieved a remarkable hydrogen generation rate (HGR) of 1473 mL min⁻¹ gcat⁻¹ and a low activation energy of 19.2 kJ mol⁻¹. mdpi.comresearchgate.net The bimetallic nature of the catalyst is crucial, as both pure Pt and pure Co supported on the Nb-MOF showed lower hydrogen production rates compared to the optimized bimetallic composition. mdpi.com This suggests a synergistic effect between platinum and cobalt in the catalytic process.

Kinetic studies revealed that water plays a critical role in the reaction mechanism, participating in the bond-breaking and bond-forming processes. mdpi.com The high efficiency of the catalyst was also attributed to the increased surface area and the number of active catalytic sites provided by the Nb-MOF support. mdpi.com The catalyst demonstrated excellent reusability, maintaining its efficiency over 20 cycles, which points to its potential for sustainable hydrogen production. mdpi.comresearchgate.net

While the precise elementary steps on the catalyst surface were not fully elucidated in this study, the cooperative relationship between different metal active sites is a known factor in enhancing the activity of bimetallic nanocatalysts in hydrogen evolution reactions. cityu.edu.hk For instance, in other systems, the arrangement of different metal atoms can facilitate the adsorption of reactants and the recombination of adsorbed hydrogen atoms to form H₂ gas. cityu.edu.hk The dissociation of reactants and the subsequent protonation steps are key parts of the catalytic cycle. uva.nl

Table 3. Catalytic Performance of Nb-MOF/Pt-Co in Hydrogen Evolution from NaBH₄
CatalystPt:Co Ratio (mmol)Hydrogen Generation Rate (HGR) (mL min⁻¹ gcat⁻¹)Activation Energy (kJ mol⁻¹)Reusability
Nb-MOF/Pt-Co0.4:0.6147319.2Maintained efficiency over 20 cycles
Nb-MOF/Pt1:077.7--
Nb-MOF/Co0:1Lower H₂ production than Pt--

Mechanical Behavior and High Temperature Performance of Cobalt Niobium Alloys

Strengthening Mechanisms in Co-Nb Superalloys

The exceptional mechanical properties of Cobalt-Niobium (Co-Nb) based superalloys, particularly their high strength at elevated temperatures, are derived from a combination of complex strengthening mechanisms. These mechanisms impede the movement of dislocations through the crystal lattice, making plastic deformation more difficult. The primary methods of strengthening in these alloys include precipitation hardening by intermetallic phases, solid solution strengthening, and the strategic precipitation of carbides.

Precipitation Hardening by Intermetallic Phases (e.g., L12, γ')

Precipitation hardening, also known as age hardening, is a paramount strengthening mechanism in Co-Nb and other cobalt-based superalloys. saprocon.in This process involves the formation of fine, secondary-phase particles within the primary metal matrix. These precipitates act as significant obstacles to dislocation motion, thereby increasing the alloy's strength and hardness. youtube.comresearchgate.net

In many advanced Co-based superalloys, the key strengthening precipitate is the γ' (gamma prime) phase, which typically has an ordered L12 crystal structure. researchgate.net The discovery of a stable γ' phase, analogous to that in nickel-based superalloys, has spurred the development of new high-performance cobalt-based alloys. For instance, the γ′-Co3(Al, W) precipitate with an L12 ordering was a significant breakthrough. polyu.edu.hk Research has extended to Co-Al-Nb systems, investigating the potential of ordered L12 precipitates for strengthening. polyu.edu.hk

The effectiveness of precipitation hardening is contingent on the coherency between the precipitate and the matrix, their size, volume fraction, and distribution. saprocon.inresearchgate.net Coherent precipitates, where the crystal lattice of the precipitate is continuous with that of the matrix, create a strain field that effectively impedes dislocation movement. saprocon.in In some complex Co-Nb based high-entropy alloys, L12-Ni3Nb nano-precipitates have been introduced, leading to a significant synergy of strength and ductility. polyu.edu.hk The strengthening effect is maximized when these precipitates are fine and densely dispersed throughout the matrix. youtube.com

PropertyDescription
Strengthening Phase γ' (gamma prime)
Crystal Structure L12 (ordered face-centered cubic)
Typical Composition Ni3(Al, Ti, Nb), Co3(Al, W) polyu.edu.hkaeether.com
Strengthening Action Impedes dislocation motion via coherency strains and order strengthening saprocon.insci-hub.st

Solid Solution Strengthening

Solid solution strengthening is a fundamental mechanism achieved by alloying, where solute atoms are added to a base metal, forming a solid solution. wikipedia.org In Co-Nb alloys, niobium atoms, along with other elements like tungsten and molybdenum, are dissolved into the cobalt-rich matrix. This process enhances the material's strength by introducing local lattice distortions. wikipedia.orgwikipedia.org

Comparison of Atomic Radii for Solid Solution Strengthening
ElementSymbolAtomic Radius (pm)
NiobiumNb143
CobaltCo125
NickelNi124
IronFe126
TungstenW139
MolybdenumMo139

Data sourced from multiple scientific sources for comparative purposes. aeether.commdpi.com

Role of Carbide Precipitation

In addition to intermetallic phases, the formation of carbides plays a crucial role in the high-temperature strength of Co-Nb superalloys. Niobium is a strong carbide-forming element, readily combining with carbon present in the alloy to form niobium carbides (NbC). d-nb.infocam.ac.uk These carbides are typically very hard and stable at high temperatures.

Carbide precipitates contribute to strengthening in several ways. They can precipitate within the grains, acting as dispersion strengthening agents that pin dislocations. tantalum-niobium.com More commonly, they form at grain boundaries, where they perform the vital function of inhibiting grain boundary sliding—a primary deformation mechanism at elevated temperatures. saprocon.in By pinning the grain boundaries, these carbides enhance the alloy's creep resistance and stress rupture strength. hobartbrothers.com

Deformation Mechanisms at Elevated Temperatures

The performance of Co-Nb alloys at high temperatures is dictated by their resistance to various deformation mechanisms. As temperature increases, thermally activated processes become more prominent, and the interaction between mobile dislocations and the carefully engineered microstructure determines the material's strength and creep resistance.

Dislocation Motion and Interaction with Precipitates (e.g., γ' shearing)

At elevated temperatures, plastic deformation occurs through the movement of dislocations. wikipedia.orgprinceton.edu The strengthening precipitates, particularly the γ' phase, present formidable barriers to this motion. The primary interaction mechanism is often the shearing of these γ' particles by dislocations. researchgate.net

Because the γ' phase has an ordered L12 crystal structure, the passage of a single matrix dislocation would disrupt this order, creating a high-energy anti-phase boundary (APB). sci-hub.st To avoid this, dislocations often move in pairs or groups. The leading dislocation shears the particle and creates the APB, while the trailing dislocation restores the order as it passes through. researchgate.net This process requires significant energy, which accounts for the high strength imparted by the γ' phase.

With increasing temperature, the deformation mechanism can change. At lower temperatures, γ' precipitates are typically sheared by dislocation pairs. mdpi.com As the temperature rises, dislocation climb—a process where dislocations move out of their primary slip plane—becomes more prevalent, allowing dislocations to bypass obstacles. wikipedia.org In some Ni-Co-based superalloys, the mechanism can transition from APB shearing to stacking fault shearing at intermediate temperatures. mdpi.com The shearing of γ' precipitates can lead to the formation of stacking faults within both the matrix and the precipitates, which is another important aspect of the high-temperature deformation behavior. researchgate.net

Creep Behavior and Stress Rupture Strength

Creep is the time-dependent plastic deformation of a material under a constant load or stress, especially at high temperatures. asminternational.org For components in demanding environments like gas turbines, resistance to creep is a critical design criterion. The strengthening mechanisms described previously are all designed to improve the creep resistance of Co-Nb alloys.

The fine dispersion of γ' precipitates and carbides effectively impedes dislocation motion, which is the fundamental process behind creep. asminternational.org Solid solution strengthening of the matrix also contributes by making dislocation glide more difficult. aeether.com The stress rupture strength, which is the stress required to cause failure at a specific temperature and time, is directly related to the alloy's creep resistance.

Studies on niobium-containing alloys have demonstrated the importance of stable precipitates for long-term creep strength. For example, in a Nb-1Zr-0.1C alloy, the presence of a stable cubic monocarbide phase (a mix of ZrC and NbC) was found to be crucial for its creep resistance. researchgate.net However, prolonged exposure to high temperatures can lead to microstructural changes, such as the coarsening of precipitates, which can reduce creep strength over time. asminternational.orgnasa.gov Therefore, maintaining a stable microstructure with finely dispersed, coarsening-resistant precipitates is key to achieving excellent high-temperature creep and stress rupture properties.

Factors Influencing High-Temperature Creep Resistance
Strengthening MechanismContribution to Creep Resistance
Precipitation Hardening (γ')Acts as strong obstacles to dislocation motion (climb and glide).
Solid Solution StrengtheningImpedes dislocation glide in the matrix, increasing the stress required for creep.
Carbide PrecipitationPins grain boundaries, preventing grain boundary sliding.
Grain SizeLarger grain sizes are generally preferred for high-temperature creep resistance as they reduce the total grain boundary area. saprocon.in

Influence of Niobium on Alloy Microstructure and Properties

Effect on γ' Phase Evolution and Lattice Mismatch

Niobium plays a crucial role in the precipitation and stability of the γ' phase (with an L12 structure) in cobalt-based superalloys. The γ' phase is a primary strengthening component in these alloys. imim.pl Studies have shown that niobium partitions to the γ' phase, contributing to its formation and increasing its volume fraction. For instance, in certain nickel-base superalloys, which share similarities with cobalt-based systems, increasing the niobium content from 0% to 2.46% resulted in a 30% increase in the amount of γ', from 12.56% to 16.21%. niobium.tech Niobium's presence also decreases the solubility of other γ'-forming elements like aluminum and titanium in the matrix, which further promotes the precipitation of the γ' phase. niobium.tech

The addition of niobium also has a pronounced effect on the lattice mismatch between the γ matrix and the γ' precipitates. This mismatch is a significant factor in the coherency strengthening of the alloy. Research indicates that niobium has a stronger effect on the amount of the ordered γ'-phase formed in Co-Al-Mo-Nb alloys compared to molybdenum. researchgate.net However, the influence on lattice mismatch can be complex. In one study on a nickel-base alloy, as niobium content increased, the lattice mismatch initially increased from 0.76 to 0.81 at 1.24% niobium and then decreased back to 0.77 at 2.46% niobium. niobium.tech This non-linear effect suggests that the relationship between niobium content and lattice mismatch needs to be carefully optimized to achieve the desired strengthening from coherency strains. The morphology of the γ' precipitates, which is critical for the alloy's mechanical properties, is also influenced by the lattice mismatch, with a loss of the desirable cuboidal shape observed when the mismatch is not optimized. researchgate.net

Effect of Niobium Content on γ' Phase Volume Fraction and Lattice Mismatch in a Ni-base Superalloy. niobium.tech
Niobium Content (wt.%)γ' Volume Fraction (%)Lattice Mismatch (%)
012.560.76
1.24-0.81
2.4616.210.77

Role in Eutectic Structure Formation

In cobalt-niobium alloy systems, niobium is instrumental in the formation of eutectic structures, which can significantly enhance the high-temperature strength and creep resistance of the material. The eutectic reaction often involves the formation of a cobalt-based solid solution (γ phase) and intermetallic phases such as Laves phases or carbides. mdpi.comnbuv.gov.ua

In CoCrFeNiNbₓ high-entropy alloys, for example, the microstructure is composed of a pro-eutectic face-centered cubic (FCC) phase and a lamellar eutectic structure consisting of the FCC phase and a C14 Laves phase. mdpi.com As the niobium content is increased, the volume fraction of the eutectic structure and the Laves phase within it also increases. For instance, in CoCrFeNiTaₓ alloys, a similar system, increasing the tantalum content (which behaves similarly to niobium) leads to a higher volume fraction of the Laves phase, resulting in increased microhardness. researchgate.net The morphology of the eutectic structure can vary from dendritic to cellular depending on the specific composition and cooling conditions. researchgate.net

In some cobalt-based systems, niobium combines with carbon to form stable niobium carbide (NbC) precipitates within the eutectic structure. nbuv.gov.ua These carbides are hard and stable at high temperatures, contributing significantly to the alloy's wear resistance and high-temperature strength. nbuv.gov.uaresearchgate.net The structure of these alloys often consists of primary NbC dendrites within a eutectic matrix of a cobalt-based solid solution and NbC. researchgate.net

Optimization of Alloying Content for Enhanced Performance

The concentration of niobium must be carefully optimized to achieve the desired balance of microstructural features and mechanical properties. Insufficient niobium may not provide the necessary strengthening from γ' precipitation or eutectic formation. Conversely, excessive niobium can lead to the formation of undesirable brittle phases, which can degrade the alloy's ductility and toughness. mdpi.com

Research has shown a clear correlation between niobium content and mechanical properties. In CoCrFeMnNiNbₓ alloys, increasing the niobium content up to 16.85% leads to an increase in hardness, compressive strength, and wear resistance. mdpi.com This improvement is attributed to the increased presence of strengthening phases like niobium carbide. However, when the niobium content exceeds 18%, a decrease in strength and wear resistance is observed due to the non-uniform distribution of niobium in the solid solution. mdpi.com

Similarly, in Co-Al-Mo-Nb alloys, even small additions of niobium can help stabilize the γ-γ' microstructure. imim.pl The Co-10Al-5Mo-2Nb alloy, for instance, demonstrates a high yield strength compared to other cobalt-based superalloys. imim.pl This highlights the potent effect of even minor, well-controlled additions of niobium. The optimization process, therefore, involves a trade-off between strengthening effects and the potential for embrittlement, requiring detailed investigation of the phase equilibria and transformation kinetics for each specific alloy system.

Advanced Mechanical Testing and Characterization at High Temperatures

To fully understand and qualify cobalt-niobium alloys for high-temperature applications, extensive mechanical testing and microstructural characterization at elevated temperatures are essential. These investigations provide crucial data on the material's strength, deformation behavior, and microstructural stability under service-like conditions. chemrxiv.orgaip.orgnasa.gov

Compression and Tensile Testing

High-temperature compression and tensile tests are fundamental for determining the mechanical response of cobalt-niobium alloys. These tests provide key parameters such as yield strength, ultimate tensile strength (UTS), and ductility over a range of temperatures. For instance, in Nb-Si based alloys, compression tests have been conducted at temperatures up to 1200°C. google.com In one study on a high Nb-TiAl alloy, the ultimate compressive strength (UCS) at 900°C was found to be highly dependent on the strain rate, increasing from 890.7 MPa at a strain rate of 0.5 mm/min to 1260.8 MPa at 5 mm/min. mdpi.com

Tensile testing of Nb-containing steels has shown that increasing the niobium content can significantly improve the high-temperature tensile and yield strengths. mdpi.com For example, in one study, the tensile strength of a steel with optimized niobium content was significantly higher at elevated temperatures compared to a low-niobium variant. mdpi.com The data from these tests are critical for engineering design and for developing constitutive models that can predict the material's behavior under various loading conditions. nih.govvirginia.edu

High-Temperature Compressive Strength of a High Nb-TiAl Alloy. mdpi.com
Temperature (°C)Strain Rate (mm/min)Ultimate Compressive Strength (MPa)
9000.5890.7 ± 98.1
9001-
90051260.8 ± 91.0

Microstructural Evolution During High-Temperature Exposure

The microstructure of cobalt-niobium alloys can evolve significantly during prolonged exposure to high temperatures, which in turn affects their mechanical properties. Therefore, it is crucial to study the microstructural stability of these alloys. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to characterize the microstructure before and after high-temperature testing. researchgate.net

During high-temperature exposure, several microstructural changes can occur. In alloys strengthened by the γ' phase, the precipitates can coarsen or change their morphology, which can lead to a reduction in strength. researchgate.net In eutectic alloys, the lamellar structures can spheroidize, and the strengthening phases can coarsen. For example, in CoCrFeNiNbₓ alloys, after DSC testing up to 1400°C, the fine lamellar eutectic structure was observed to transform, with the C14 Laves phase becoming spheroidized and coarsened. mdpi.com

In alloys containing carbides, the stability of these carbides at high temperatures is critical. Niobium is known to form stable MC-type carbides, and it is believed to retard the transformation of these stable carbides to less desirable M₂₃C₆ carbides. niobium.tech The evolution of these phases during high-temperature exposure is a key area of investigation to ensure the long-term performance and reliability of these advanced alloys.

Advanced Characterization Techniques for Cobalt Niobium Materials

Structural and Morphological Characterization

The structure and morphology of Co-Nb materials are intricately linked to their performance. High-resolution imaging and diffraction techniques provide fundamental insights into the crystalline phases, microstructures, and nanostructures that define these materials.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in cobalt-niobium materials and for detailed analysis of their crystal structures. By analyzing the diffraction patterns, researchers can determine the specific intermetallic compounds and solid solutions that form under various processing conditions.

Several intermetallic phases have been identified in the Co-Nb system, including various forms of Co2Nb, such as the Laves phases C14, C15, and C36. researchgate.net The Co-Nb phase diagram has been investigated by numerous researchers, with early studies identifying three intermetallic phases. researchgate.net More complex systems have also been studied, such as the Co(NixZn1−x)Nb4O12 series, which crystallizes in the orthorhombic space group Pbcn with a disordered columbite-type structure. cambridge.org For these compounds, XRD is used to determine lattice parameters, which vary with composition. cambridge.org

In the study of cobalt niobate-based samples, XRD is instrumental in identifying various phases such as CoNb2O6, Co4Nb2O9, Co3O4, and Nb2O5. researchgate.net The diffraction patterns can reveal the primary phase as well as any secondary or unreacted phases present in the material. researchgate.net Furthermore, in more complex Co-based superalloys containing niobium, XRD is used to identify the matrix (γ) and strengthening precipitate (γ′) phases. mdpi.com For instance, in certain Co-Ti-V-Nb alloys, the presence of the Co3V phase can be detected through its characteristic peaks in the XRD pattern. mdpi.com

The crystal structures of ternary niobium tellurides containing cobalt, such as NbCoTe2, have also been determined using single-crystal X-ray diffraction. researchwithrutgers.com This technique provides precise information on the atomic arrangement, revealing a layered framework structure in this particular compound. researchwithrutgers.com

Below is a table summarizing the crystallographic data for selected cobalt-niobium compounds obtained through XRD analysis.

Compound/PhaseCrystal SystemSpace GroupLattice Parameters (Å)Reference
Co(Ni0.2Zn0.8)Nb4O12OrthorhombicPbcna = 14.1569, b = 5.71209, c = 5.03673 cambridge.org
Co(Ni0.8Zn0.2)Nb4O12OrthorhombicPbcna = 14.11190, b = 5.69965, c = 5.03332 cambridge.org
CoNb2O6Orthorhombic-- researchgate.net
Co4Nb2O9--- researchgate.net
NbCoTe2OrthorhombicCmcaa = 7.840, b = 14.431, c = 6.237 researchwithrutgers.com
γCo2NbLaves C14-- researchgate.net
βCo2NbLaves C15-- researchgate.net
αCo2NbLaves C36-- researchgate.net

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of cobalt-niobium materials at the micro-scale. It provides high-resolution images that reveal details about grain size, phase distribution, and the presence of defects.

In as-cast Co-based superalloys containing niobium, SEM imaging reveals a dendritic microstructure, which is characteristic of castings produced with a high cooling rate. researchgate.net These images can also show the presence of eutectic phases located in the interdendritic regions. researchgate.net For cobalt niobate-based materials, SEM images have shown particles with irregular shapes that are highly agglomerated and vary in size. researchgate.net This morphology is common for niobates synthesized through traditional routes. researchgate.net

SEM analysis of niobium-containing high-entropy alloys has been used to illustrate cross-sectional views and the evolution of the microstructure with varying niobium content. researchgate.net The technique is also employed to characterize the surface of thin films; for instance, top-view SEM micrographs of niobium thin films show how the surface morphology changes with different substrate temperatures during deposition. researchgate.net In the study of niobium-substituted cobalt-nickel nano-ferrites, SEM is used alongside other techniques to characterize the morphology of the synthesized nanocomposites. nih.gov

The microstructure of Co-Nb alloys can also be investigated using SEM in conjunction with other analytical techniques to understand phase equilibria. researchgate.net For example, in the Co–Mn–Nb system, SEM has been used to help construct isothermal sections of the phase diagram. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, making it indispensable for the analysis of nanostructures and precipitates within cobalt-niobium materials. TEM can reveal features at the nanoscale, providing insights into the strengthening mechanisms and phase transformations.

In Co-Al-Mo-Nb systems, TEM has been used to observe the cuboidal structure of the γ′ strengthening phase. researchgate.net Even when the diffraction lines of the γ′-phase are not detectable by XRD, its reflections can be visible in selected area electron diffraction (SAED) patterns obtained during TEM analysis. researchgate.net This highlights the sensitivity of TEM in detecting nanoscale precipitates.

The nanostructure of multilayered systems, such as those composed of niobium and cobalt nanofilms, can also be investigated. researchgate.netresearchgate.net TEM is used to characterize the morphology and structure of synthesized nanoparticles, such as in the case of niobium-substituted cobalt-nickel nano-ferrites. nih.gov For cobalt-nickel nanoparticles, TEM results have shown spherically structured particles with sizes in the nanometer range. researchgate.net Similarly, TEM images of cobalt oxide nanoparticles have revealed their spherical shape and non-porous structure. researchgate.net

Electron Probe Micro-Analysis (EPMA) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful analytical techniques used for determining the elemental composition of a sample and for creating maps of elemental distribution. wikipedia.orgufl.edu These techniques are often coupled with SEM or TEM.

EPMA is a non-destructive technique that can provide precise, quantitative elemental analyses at very small "spot" sizes, as little as 1-2 microns. carleton.edu It is fundamentally similar to an SEM but with the added capability of chemical analysis, primarily through wavelength-dispersive spectroscopy (WDS). carleton.edu This allows for the in-situ analysis of materials to resolve complex chemical variations within single phases. carleton.edu EPMA has been used in the investigation of Co-Nb systems to study equilibrated alloys and diffusion couples. researchgate.net

EDS, also known as EDX, relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks on its electromagnetic emission spectrum. wikipedia.org By bombarding a sample with an electron beam, characteristic X-rays are emitted, and their energies are measured to identify the elements present. wikipedia.org EDS can be used to determine which chemical elements are present in a sample and to estimate their relative abundance. wikipedia.org In the context of Co-Nb materials, EDS is used in conjunction with SEM to identify the composition of different phases within the microstructure. researchgate.netresearchgate.net For example, in a study of a VDM780 superalloy, SEM-EDS revealed precipitates of Nb-rich particles and eutectic γ/Laves phases. shirazu.ac.ir

The following table provides a summary of the applications of EPMA and EDS in the characterization of cobalt-niobium materials.

TechniqueApplicationKey FindingsReference
EPMAQuantitative elemental analysis of equilibrated alloys and diffusion couples in the Co–Mn–Nb system.Aided in the construction of the isothermal section of the phase diagram. researchgate.net
EDSElemental analysis of interdendritic phases in as-cast Co-based superalloys.Revealed the enrichment of certain elements in the interdendritic regions. researchgate.net
SEM-EDSIdentification of precipitates in welded VDM780 superalloy samples.Detected Nb-rich particles and eutectic γ/Laves phases. shirazu.ac.ir
EDSCompositional analysis of niobium-substituted cobalt-nickel nano-ferrites.Confirmed the elemental composition of the synthesized nanocomposites. nih.gov

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining phase transition temperatures and understanding the thermal stability of cobalt-niobium compounds.

Differential Thermal Analysis (DTA) is a technique used to measure the difference in temperature between a sample and a reference material as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions and reactions.

In the study of cobalt-niobium systems, DTA has been used to redetermine phase diagrams. researchgate.net It is also utilized in the investigation of more complex systems, such as the Co–Mn–Nb system, to help establish phase equilibria. researchgate.net For W-free cobalt-based superalloys based on Co–Al–Mo–Nb systems, DTA has been employed to determine characteristic temperatures related to microstructural changes during heat treatment. researchgate.net Furthermore, DTA has been used to determine the melting and phase transformation temperatures of prepared Nb-Al intermetallic compounds. nih.gov

Surface and Chemical State Analysis

Understanding the surface chemistry and elemental states of cobalt-niobium materials is paramount, particularly in catalytic applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Ammonia Temperature Programmed Desorption (NH₃-TPD), and Temperature Programmed Reduction (TPR) provide invaluable information in this regard.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.cn When analyzing cobalt-niobium compounds, XPS can differentiate between various oxidation states of both cobalt and niobium.

For cobalt, XPS can distinguish between metallic cobalt (Co⁰), Co²⁺ (as in CoO), and the mixed oxidation state of Co²⁺ and Co³⁺ found in Co₃O₄. thermofisher.com The binding energies of the Co 2p core level are characteristic of these different chemical states. thermofisher.com Similarly, for niobium, XPS can identify different oxidation states, with Nb₂O₅ being a common form. thermofisher.com The addition of niobium to a cobalt-based catalyst can alter the chemical states of cobalt, which can be observed through shifts in the XPS spectra. researchgate.net

Below is a table summarizing typical binding energies for different chemical states of cobalt, which are used to interpret XPS data from cobalt-niobium materials.

Interactive Data Table: Co 2p₃/₂ Binding Energies for Different Chemical States

Chemical State Binding Energy (eV)
Co metal 778.2
CoO 779.7
Co₃O₄ 779.7

Reference binding energies for cobalt compounds. thermofisher.com

Ammonia Temperature Programmed Desorption (NH₃-TPD) is a technique used to characterize the acidity of solid materials, which is a crucial property for many catalysts. The method involves adsorbing ammonia onto the material's surface and then heating it at a controlled rate. The temperature at which ammonia desorbs is related to the strength of the acid sites.

In cobalt-niobium materials, particularly those where niobium oxide is used as a support for cobalt, NH₃-TPD is employed to measure the number and strength of acid sites. scielo.br Niobium oxide itself is known to possess acidic properties. researchgate.netdaneshyari.com The NH₃-TPD profiles of niobia-supported cobalt catalysts typically show desorption peaks at different temperatures, corresponding to weak, medium, and strong acid sites. researchgate.net The addition of modifiers can further alter the acidity of these materials, leading to changes in their catalytic behavior. scielo.br For instance, the addition of alkaline earth metals to cobalt niobate has been shown to increase the acidity of the solids. scielo.br

Temperature Programmed Reduction (TPR) is a technique used to assess the reducibility of metal oxides. The material is heated in a reducing atmosphere (typically a mixture of hydrogen and an inert gas), and the consumption of the reducing gas is monitored as a function of temperature. This provides information about the temperatures at which different metal species are reduced.

For cobalt-niobium oxides, TPR profiles reveal the reduction behavior of both cobalt and niobium species. The reduction of Co₃O₄ typically occurs in two steps: Co³⁺ to Co²⁺, followed by Co²⁺ to metallic Co⁰. scielo.br In cobalt-niobium systems, the reduction of cobalt species generally occurs at lower temperatures (between 250 and 450 °C), while the reduction of niobium species happens at much higher temperatures (above 700 °C). scielo.br The presence of niobium can influence the reduction of cobalt oxides, and vice versa, indicating an interaction between the two components. scielo.br For example, the reduction peak of cobalt oxide in a CoNb sample may shift to higher temperatures in the presence of modifiers, suggesting an increased interaction between cobalt oxide and niobium oxide. scielo.br

A typical TPR profile for a cobalt-niobium oxide material would show distinct peaks corresponding to the reduction of different species. For example, a peak around 349 °C can be attributed to the reduction of cobalt oxide, while peaks at higher temperatures, such as 778 °C and 952 °C, can be associated with the reduction of cobalt niobate phases and Nb₂O₅, respectively. scielo.br

Advanced Microscopy and Diffraction

To gain a deeper understanding of the structural characteristics and phase transformations in cobalt-niobium materials, advanced microscopy and diffraction techniques are employed.

In-situ X-ray Diffraction (XRD) is a powerful technique that allows for the real-time monitoring of structural changes in a material under reaction conditions, such as varying temperatures and gas atmospheres. mdpi.com This is particularly valuable for studying catalysts, where the active phase may transform during the reaction.

In the context of cobalt-niobium catalysts, in-situ XRD can be used to observe phase transformations, such as the reduction of cobalt oxides to metallic cobalt or the formation of cobalt niobate phases, as they occur. researchgate.net For example, in-situ XRD studies on cobalt-based catalysts for Fischer-Tropsch synthesis have revealed that the cobalt phase can undergo changes during the reaction, which in turn affects the catalyst's activity and stability. mdpi.com By correlating the observed structural changes with catalytic performance, a more complete understanding of the structure-activity relationship can be established. For instance, the stability of a Co₃C phase in a catalyst was monitored under reaction conditions using in-situ XRD, showing that the phase remained stable up to 300 °C. mdpi.com

Electron Channeling Contrast Imaging (ECCI)

Electron Channeling Contrast Imaging (ECCI) is a non-destructive scanning electron microscope (SEM) technique utilized for the observation and characterization of crystalline defects, such as dislocations and stacking faults, within bulk materials. dierk-raabe.comnih.gov The technique relies on the principle that the backscattered electron (BSE) yield is highly sensitive to the crystallographic orientation of the sample with respect to the incident electron beam. thermofisher.com When the electron beam is oriented at the Bragg condition for a specific set of crystal planes, electron channeling occurs, resulting in a decrease in the BSE signal and a dark appearance in the corresponding area of the image. thermofisher.com

Crystal lattice defects, which disrupt the periodicity of the lattice planes, locally alter the channeling condition, leading to an increase in backscattered electrons and making the defects visible as bright features against a dark background. dierk-raabe.com This contrast mechanism allows for the direct visualization of dislocation networks, stacking faults, and other crystalline imperfections over large areas of a sample, which is a significant advantage over transmission electron microscopy (TEM) that requires extensive sample thinning. dierk-raabe.com

Atom Probe Tomography (APT)

Atom Probe Tomography (APT) is a materials characterization technique that provides three-dimensional elemental mapping with near-atomic resolution. cameca.comkit.edu This powerful analytical method allows for the precise determination of the chemical composition of a material at the nanoscale, making it exceptionally well-suited for studying the elemental distribution within complex microstructures, such as those found in cobalt-niobium alloys. cameca.com The principle of APT involves the controlled field evaporation of individual atoms from the surface of a needle-shaped specimen. These evaporated ions are then projected onto a position-sensitive detector, which records their time-of-flight and impact position. From this information, a three-dimensional reconstruction of the atoms' original positions within the material can be generated, revealing detailed chemical information at the atomic level. kit.edu

In the context of cobalt-niobium materials, APT can provide invaluable insights into the composition of various phases, including the Laves phase precipitates that are known to form in this system. While direct APT studies on binary Co-Nb alloys are limited in the available literature, research on more complex nickel-based superalloys containing both cobalt and niobium has demonstrated the utility of APT in characterizing the elemental partitioning within Laves phases. For example, a study on a Ni-Co-Cr-P-Nb-Mo superalloy utilized APT to reveal the detailed chemical composition of the Laves phase precipitates. researchgate.net The high spatial and chemical resolution of APT allows for the precise quantification of elemental segregation to and within these intermetallic phases, which is critical for understanding their formation and stability.

The data obtained from APT can be used to construct detailed atomic maps and concentration profiles, as illustrated in the hypothetical data table below, which is based on the type of information that can be extracted from an APT analysis of a Laves phase precipitate in a Co-Nb containing alloy.

Hypothetical APT Data of a Laves Phase Precipitate

Element Atomic Percentage (at.%)
Cobalt (Co) 30
Niobium (Nb) 60
Nickel (Ni) 5
Chromium (Cr) 3
Molybdenum (Mo) 2

Note: This data is illustrative and based on the analysis of a complex superalloy containing Co and Nb.

Such detailed chemical information at the nanoscale is crucial for understanding the phase chemistry and its influence on the macroscopic properties of cobalt-niobium materials.

Magnetic Characterization Techniques

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a widely used technique for characterizing the magnetic properties of materials. researchgate.net It operates on the principle of Faraday's law of induction, where a sample is vibrated at a constant frequency in a uniform magnetic field. The resulting magnetic flux change induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample. By measuring this induced voltage as a function of the applied magnetic field, a magnetic hysteresis loop (M-H curve) can be generated, from which key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined.

While specific VSM data for binary cobalt-niobium intermetallics is not extensively covered in the readily available literature, studies on related alloy systems containing cobalt and niobium provide insight into the magnetic behavior that can be expected. For instance, nanocrystalline Fe-Co-Nb-B alloys have been investigated using VSM to understand the influence of cobalt content on the magnetic properties. nih.gov These studies show that the addition of cobalt can significantly affect the saturation magnetization and coercivity of the alloy. nih.gov

The table below presents typical magnetic properties that can be obtained from VSM measurements, based on data from a study on Fe-Co-Nb-B alloys. It is important to note that these values are for a multi-component alloy and may not be directly representative of a binary Co-Nb compound, but they illustrate the type of data generated by VSM.

Magnetic Properties of Fe-Co-Nb-B Alloys Measured by VSM

Alloy Composition Saturation Magnetization (Ms) (emu/g) Coercivity (Hc) (Oe)
Fe75Co10Nb6B9 ~160 ~60
Fe65Co20Nb6B9 ~160 ~80

Source: Adapted from structural and magnetic analysis of Fe-Co-Nb-B nanostructured alloys. nih.gov

Ferromagnetic Resonance (FMR)

Ferromagnetic Resonance (FMR) is a spectroscopic technique used to study the magnetic dynamics in ferromagnetic materials. In an FMR experiment, a sample is placed in a static magnetic field and subjected to a perpendicular, high-frequency microwave field. When the frequency of the microwave radiation matches the natural precessional frequency of the magnetic moments in the material (the Larmor frequency), resonant absorption of the microwave energy occurs. This resonance condition is sensitive to the material's intrinsic magnetic properties, including the g-factor, effective magnetization, and magnetic anisotropy, as well as extrinsic factors like magnetic damping. aps.orgnih.gov

The study of Co/Nb multilayers using FMR has provided valuable information on the magnetic coupling between ferromagnetic cobalt layers separated by non-magnetic niobium layers. researchgate.netdntb.gov.ua In these studies, a multimode FMR spectrum is often observed, which can be analyzed to understand the nature of the interlayer exchange coupling. The resonance field positions and linewidths of the FMR peaks are key parameters extracted from the spectra. The linewidth, in particular, provides information about the magnetic damping in the material.

Research on Co/Nb multilayers has shown that the cobalt films can be magnetically coupled even with relatively thick niobium spacer layers. dntb.gov.ua The table below summarizes some of the key findings from an FMR study on Co/Nb multilayered films.

FMR Data for Co/Nb Multilayers

Sample (Co thickness / Nb thickness in Å) Number of Observed FMR Modes Indication of Magnetic Coupling
210 / 18 Multiple Yes
210 / 135 Multiple Yes
Trilayer (410 Co / 150 Nb / 410 Co) Multiple Yes

Source: Adapted from ferromagnetic resonance spectra in Co/Nb multilayers with large Co thickness. dntb.gov.ua

These FMR studies are crucial for the development of spintronic devices and other applications where the magnetic dynamics of thin films are of primary importance.

Computational Materials Science in Cobalt Niobium Research

First-Principles Methods (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational materials science, enabling the prediction of a wide range of material properties from fundamental principles.

First-principles calculations based on DFT are instrumental in elucidating the electronic and magnetic characteristics of cobalt-niobium alloys. Studies have successfully employed DFT to investigate the binary alloy system CoₓNb₁₋ₓ. researchgate.net These calculations reveal that the density of states (DOS) for cobalt is dominated by the 3d band, while the niobium state density is primarily influenced by its 4d band states. researchgate.net

A key finding from these computational studies is the significant role of hybridization between the 3d orbitals of cobalt and the 4d orbitals of niobium. This interaction leads to a reduction in the spin polarization of the Co-3d states, resulting in a pronounced decrease in the magnetic moment of the alloy. researchgate.net The magnetic moment in Co-Nb alloys is not only dependent on the concentration of cobalt atoms but is also influenced by the crystalline phase of the material. researchgate.net

To enhance the accuracy of these predictions, various approximations for the exchange-correlation potential, such as the Generalized Gradient Approximation (GGA) and GGA+U (which includes a Hubbard U term to better describe on-site Coulomb interactions), are utilized. researchgate.netajol.info The inclusion of a Hubbard correction has been shown to improve the calculated magnetic moment of cobalt significantly. researchgate.net The application of DFT+U is particularly important for accurately describing the electronic and magnetic structures of transition metal oxides, such as those that can form from cobalt. ajol.info

Key Findings from DFT Electronic and Magnetic Property Predictions for Co-Nb Alloys

PropertyObservation from DFT CalculationsPrimary Influencing Factor
Density of States (DOS)Cobalt states are dominated by the 3d band; Niobium states by the 4d band. researchgate.netAtomic electron configuration
Magnetic MomentA strong decrease in the magnetic moment is observed. researchgate.netHybridization between Co-3d and Nb-4d states. researchgate.net
Influences on MagnetismThe magnetic moment is affected by both cobalt concentration and the crystalline phase. researchgate.netComposition and crystal structure

DFT calculations are a critical tool for determining the formation energies of various cobalt-niobium compounds, which in turn provides insights into their thermodynamic stability and the likelihood of phase formation. The formation energy is calculated by comparing the total energy of the compound to the total energies of its constituent elements in their ground states. nih.gov

Researchers have utilized DFT to compute the formation energies for Co₃X compounds, including those with niobium, across different crystal structures such as L1₂, D0₁₉, and D0₂₄. researchgate.net These calculations help to predict which crystal structure is most stable for a given composition. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional within the DFT framework. aps.org While functionals like the Generalized Gradient Approximation (PBE-GGA) have shown good performance for alloys with partially filled d-bands, more complex non-local functionals are sometimes required for higher accuracy, although they can also introduce errors. aps.org

The ability to accurately predict formation energies is crucial for the computational design of new alloys and for understanding phase diagrams. nih.gov For instance, in the context of superalloys, understanding the stability of phases like γ' (L1₂) and χ (D0₁₉) in cobalt-based systems is essential for predicting their high-temperature mechanical properties. researchgate.net

Overview of DFT Functionals for Formation Energy Calculations

DFT Functional TypeAbbreviationApplicability and Performance Notes
Generalized Gradient ApproximationGGA (e.g., PBE)Often provides a good balance of accuracy and computational cost for alloys with partially filled d-bands. aps.org
Meta-GGAe.g., SCANCan improve the description of the density of states but may not always lead to more accurate formation energies compared to PBE. aps.org
Hybrid Functionalse.g., HSE06Can be more accurate for certain systems but are computationally more expensive. aps.org
Random Phase ApproximationRPAA high-level functional that can yield accurate formation energies for some binary alloys, but may perform poorly for those with partially filled d-band metals. aps.org

Computational simulations of X-ray Absorption Near-Edge Structure (XANES) spectra provide a powerful means to interpret experimental data and gain a deeper understanding of the local atomic and electronic structure of materials. doi.org XANES is sensitive to the oxidation state, coordination environment, and symmetry of the absorbing atom. doi.orgscispace.com

The simulation of XANES spectra is often performed using methods based on DFT or multiple scattering theory. doi.orgscispace.com These computational approaches can establish a direct correspondence between a specific molecular structure and its resulting spectrum, which is invaluable for identifying active sites in catalysts or understanding bonding environments. doi.org For instance, in cobalt oxides, simulated O K-edge XANES spectra have been used to identify contributions from Co²⁺ and Co³⁺ ions to the pre-edge peak, which arises from transitions to O 2p states hybridized with unoccupied Co 3d states. mdpi.com

While specific XANES simulation studies focused solely on binary Co-Nb compounds are not prevalent in the provided search results, the established methodologies are directly applicable. By simulating the XANES spectra for different potential atomic arrangements of cobalt and niobium, researchers can compare these theoretical spectra with experimental results to determine the most probable local structures.

First-principles calculations are crucial for understanding and predicting the performance of materials in energy storage applications, such as lithium-ion batteries. DFT can be used to calculate the energy barriers for lithium-ion diffusion within a host material, a key parameter that determines the rate capability of an electrode. nih.govnih.gov

The nudged elastic band (NEB) method, implemented within the DFT framework, is a common technique for finding the minimum energy path and the associated activation energy for an ion hopping from one site to another. nih.govnih.gov This has been applied to various niobium-containing oxides, which are promising anode materials. nih.govnih.govresearchgate.net

Studies on niobium tungsten oxides have shown that lithium diffusion occurs through jumps between four-fold coordinated sites with low activation barriers, typically in the range of 80–300 meV. nih.govnih.gov These calculations also reveal the dimensionality of the diffusion pathways, which are often constrained by the crystal structure. nih.govnih.gov For example, in crystallographic shear structures, diffusion can be effectively one-dimensional. nih.govnih.gov This detailed understanding of diffusion mechanisms at the atomic level is vital for designing new electrode materials with enhanced performance.

Calculated Lithium Diffusion Barriers in Niobium Oxides

Material SystemComputational MethodCalculated Activation Energy BarrierKey Finding
Niobium Tungsten OxidesDFT with Nudged Elastic Band (NEB)80–300 meV nih.govnih.govDiffusion is effectively one-dimensional, constrained by crystallographic shear planes. nih.govnih.gov
NbO₂DFT with Nudged Elastic Band (NEB)0.3 eV for Li-ions researchgate.netLow ion diffusion energy barriers may contribute to high reversibility. researchgate.net

Atomistic and Mesoscale Simulations

While first-principles methods provide high accuracy for small systems, atomistic and mesoscale simulations are employed to study larger systems and longer timescales, which are essential for understanding phenomena like nanoparticle formation and interface dynamics.

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. researchgate.net This method is particularly well-suited for investigating the formation of nanosystems and the behavior of interfaces, which are critical in nanolayered composites like Cu-Nb and, by extension, Co-Nb systems. usfq.edu.ecberkeley.edu

In the context of nanosystem formation, MD can model processes such as the self-assembly of nanoparticles or the transformation of molecules into nanoribbons within a confined space like a carbon nanotube. nih.govnih.gov These simulations rely on interatomic potentials, such as the embedded atom method (EAM), to describe the forces between atoms. usfq.edu.ec

Crystal Plasticity Finite Element Methods (CP-FEM) for Mechanical Behavior Modeling

The Crystal Plasticity Finite Element Method (CPFEM) is a powerful numerical tool for predicting the mechanical behavior of crystalline materials by considering the anisotropic nature of plastic deformation. dierk-raabe.comdiva-portal.org This method is particularly valuable for understanding the complex deformation mechanisms in Co-Nb alloys, which can feature multiple phases with distinct crystal structures.

CPFEM operates by incorporating crystal plasticity constitutive models into a finite element framework. researchgate.netresearchgate.net These constitutive models are based on the physics of dislocation slip and/or twinning, which are the primary modes of plastic deformation in crystalline materials. The model describes the crystallographic slip as the main deformation mode and can simulate the response of single crystals and polycrystals to applied stress. youtube.com By solving the governing equations of continuum mechanics, CPFEM can predict the evolution of stress, strain, and crystallographic texture at the scale of individual grains within a polycrystalline material. researchgate.net

Detailed Research Findings:

While specific CPFEM studies focused solely on the binary Co-Nb system are not extensively documented in publicly available literature, the methodology has been widely applied to alloys containing these elements, such as nickel-based superalloys and titanium alloys with niobium additions. For instance, in the study of a Ti2AlNb alloy, a CPFEM was developed based on EBSD images to investigate the stress and strain distribution among its constituent phases. The simulation results highlighted that phase boundaries are critical locations for stress concentration, primarily due to the disparate deformation capabilities of the different phases. mdpi.com

The application of CPFEM to Co-Nb systems would involve:

Defining Slip Systems: Identifying the active slip systems for the different phases present in the Co-Nb alloy, such as the face-centered cubic (FCC) cobalt solid solution and various intermetallic Laves phases (e.g., C14, C15, C36 structures of Co2Nb). researchgate.netmdpi.com

Parameter Identification: Determining the material parameters for the constitutive model, such as the critical resolved shear stress and hardening parameters for each slip system. These parameters are often calibrated using experimental data from mechanical tests. youtube.commdpi.com

Microstructure Representation: Creating a virtual microstructure that accurately represents the real material, including grain size, shape, and orientation, often based on experimental characterization techniques like Electron Backscatter Diffraction (EBSD). mdpi.com

By performing virtual mechanical tests on these digital microstructures, researchers can gain insights into:

The development of local stress and strain concentrations that can lead to crack initiation and failure.

The evolution of crystallographic texture during deformation processes.

The table below summarizes the key inputs and outputs of a typical CPFEM simulation for a metallic alloy.

Inputs Description Outputs Description
Crystal Structure & Slip SystemsDefines the possible modes of plastic deformation for each phase.Macroscopic Stress-Strain CurvesPredicts the overall mechanical response of the material.
Elastic ConstantsDescribes the anisotropic elastic behavior of the single crystal.Local Stress/Strain FieldsMaps the distribution of stress and strain within the microstructure.
Single Crystal Hardening LawDescribes how the resistance to slip evolves with deformation.Texture EvolutionPredicts the change in crystallographic orientations of the grains.
Initial MicrostructureRepresents the initial grain size, shape, and orientation distribution.Deformation HeterogeneityIdentifies regions of localized deformation.

Phase Field and Ginzburg-Landau Modeling

Phase-field and Ginzburg-Landau models are powerful continuum-based computational techniques used to simulate the evolution of microstructures in materials, particularly during phase transformations. researchgate.netdierk-raabe.com These models are well-suited for studying the formation and growth of different phases in the Co-Nb system, such as during solidification or solid-state precipitation.

The core of the phase-field method is the use of continuous field variables, known as order parameters, to describe the different phases and the interfaces between them. researchgate.net This approach avoids the need to explicitly track the position of interfaces, which can be computationally challenging for complex microstructures. The evolution of these order parameters is governed by thermodynamic principles, typically described by a Ginzburg-Landau free energy functional. dierk-raabe.comwikipedia.org

The Ginzburg-Landau theory, originally developed to describe superconductivity, provides a framework for constructing the free energy of a system in terms of an order parameter. wikipedia.org This free energy functional includes contributions from the bulk free energy of each phase and an energy penalty for gradients in the order parameter, which represents the interfacial energy. dierk-raabe.com The system then evolves to minimize this total free energy.

Detailed Research Findings:

Phase-field modeling has been extensively used to study microstructure evolution in complex alloys, including cobalt-based superalloys and systems containing niobium. For example, phase-field simulations coupled with CALPHAD databases have been used to predict dendritic growth and the formation of interdendritic phases during the solidification of nickel-based superalloys containing elements like Nb. researchgate.netfrontiersin.org In Co-Al-W based superalloys, the phase-field approach has been used to study the diffusion processes and predict the equilibrium shapes of γ' precipitates, which are crucial for the high-temperature strength of these materials. nist.gov

In the context of the Co-Nb system, phase-field modeling can be used to simulate:

Solidification Microstructures: The formation of dendrites of the primary phase and the subsequent eutectic or peritectic reactions that form intermetallic compounds.

Solid-State Phase Transformations: The precipitation and coarsening of intermetallic phases, such as Co2Nb or Co7Nb2, within a solid matrix.

Influence of Processing Conditions: How factors like cooling rate or annealing temperature affect the resulting microstructure and phase distribution.

The table below outlines the key components of a phase-field model for microstructure evolution.

Component Description
Order ParametersContinuous field variables that distinguish between different phases (e.g., liquid, solid phases).
Free Energy FunctionalA mathematical expression for the total free energy of the system, including bulk and interfacial contributions.
Evolution EquationsTime-dependent Ginzburg-Landau or Cahn-Hilliard equations that describe how the order parameters evolve to minimize the free energy.
Thermodynamic & Kinetic DataInput data for the free energy and mobility of different species, often obtained from CALPHAD databases.

Thermodynamic Modeling and Database Development

Thermodynamic modeling is a cornerstone of computational materials science, providing the fundamental data needed for predicting phase stability and driving forces for phase transformations. In the Co-Nb system, this is primarily achieved through the CALPHAD (CALculation of PHAse Diagrams) methodology. onera.frresearchgate.net

The CALPHAD approach is a phenomenological method that involves developing thermodynamic databases for multicomponent systems. thermocalc.com It works by creating mathematical models that describe the Gibbs free energy of each individual phase as a function of composition, temperature, and pressure. onera.frarxiv.org The parameters in these models are optimized by fitting to a wide range of experimental data, such as phase equilibria and thermochemical properties, as well as data from first-principles calculations. thermocalc.comosti.gov

CALPHAD-Based Phase Diagram Calculations

The primary output of the CALPHAD approach is the ability to calculate phase diagrams for complex, multicomponent systems. For the Co-Nb binary system, numerous assessments have been performed to develop a consistent thermodynamic description. These assessments involve critically evaluating all available experimental data on phase boundaries and thermodynamic properties to obtain a set of optimized Gibbs energy functions for each phase (liquid, FCC_A1, HCP_A3, and various intermetallic compounds like CoNb, Co2Nb, and Co7Nb2). researchgate.net

Detailed Research Findings:

CALPHAD-based calculations have been instrumental in resolving the phase equilibria in the Co-Nb system and its extension to ternary and higher-order systems. For example, thermodynamic descriptions of the Co-Nb system have been used as a basis for assessing ternary systems like Co-Fe-Nb and Co-Al-Nb. mdpi.com In a study on Cr-Co-Ni-Ta alloys, the CALPHAD method was used to calculate pseudo-binary phase diagrams to guide the design of eutectic medium entropy alloys. mdpi.com

The calculated Co-Nb phase diagram provides crucial information for alloy development, including:

Liquidus and solidus temperatures.

The stability range of different intermetallic phases.

Solid solubility limits of Nb in Co and vice versa.

Invariant reaction temperatures and compositions (eutectic, peritectic).

The table below lists some of the key intermetallic phases in the Co-Nb system and their crystal structures, which are essential inputs for thermodynamic modeling.

Phase Stoichiometry Crystal Structure
μCo7Nb6Rhombohedral
LavesCo2NbHexagonal (C14, C36), Cubic (C15)
-Co7Nb2-
-Co3Nb-

Integration of Experimental and Theoretical Data for Material Design

A key strength of the CALPHAD methodology is its ability to integrate data from various sources to build robust thermodynamic databases. thermocalc.com This integration is crucial for accurate material design, as it allows for the development of models that are both physically sound and experimentally validated.

Experimental Data: This includes phase boundary information from techniques like differential thermal analysis (DTA) and microscopy, as well as thermochemical data like enthalpies of formation and mixing from calorimetry. thermocalc.com

Theoretical Data: First-principles calculations based on Density Functional Theory (DFT) can provide crucial data where experiments are difficult or unavailable. This includes the formation energies of stable and metastable phases at 0 K. osti.govspringernature.com

This integrated approach has been successfully applied to design novel alloys. For instance, in the development of a new Al-Ti-Nb alloy, a CALPHAD-guided methodology was used to optimize the composition. researchgate.net The design process involved using the CALPHAD database to predict phase formation, followed by experimental fabrication and characterization to validate the predictions. This synergy between computation and experiment accelerates the development cycle of new materials. researchgate.netmdpi.com

Design of Novel Cobalt-Niobium Materials through Computational Approaches

Computational approaches are increasingly being used not just to understand existing materials, but to proactively design novel Co-Nb-based alloys with enhanced properties. This is often achieved through a combination of thermodynamic modeling, machine learning, and high-throughput screening.

Detailed Research Findings:

Computational design strategies have led to the identification of promising new alloy compositions in systems containing Co and Nb.

High-Entropy and Multi-Component Alloys: Researchers have used the Co-Nb binary phase diagram as a basis to design more complex eutectic alloys in the Co-Cr-Fe-Ni-Nb system. By employing a simple mixing strategy guided by binary diagrams, they were able to develop alloys with high strength and hardness. researchgate.net

Cobalt-Based Superalloys: In the search for next-generation high-temperature materials, machine learning models have been combined with DFT calculations to rapidly screen the vast compositional space of Co-based superalloys. This approach has been used to predict new γ/γ′ phases in the Co-Ni-Fe-Cr-Al-W-Ti-Ta-V-Mo-Nb system, leading to the experimental synthesis of new alloys with promising properties. springernature.com

Niobium-Based Alloys: Artificial intelligence and physical metallurgy principles are being used to identify new Nb-based refractory alloys for high-temperature applications. Computational models predict promising compositions and the necessary processing conditions, significantly reducing the time and cost of experimental development. energy.gov

These computational design approaches often follow a workflow that includes:

High-Throughput Screening: Using CALPHAD and DFT to rapidly calculate properties for a large number of potential alloy compositions.

Machine Learning: Training models on existing experimental and computational data to predict the properties of new, unexplored compositions. arxiv.orgspringernature.com

Compositional Optimization: Using algorithms to identify the optimal alloy chemistry for a desired set of properties.

Experimental Validation: Synthesizing and testing the most promising candidate alloys to confirm the computational predictions. springernature.com

This integrated computational materials engineering (ICME) approach represents the future of alloy design, enabling the accelerated discovery of new Co-Nb materials for a wide range of applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.